2-phenoxy-N-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(15-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLGLFVMQUNFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877479 | |
| Record name | PHENOXYACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18705-01-6 | |
| Record name | NSC99249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHENOXYACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of 2-Phenoxy-N-Phenylacetamide Derivatives as Potent Antitubercular Agents: A Technical Guide for Drug Development Professionals
Abstract
The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel, effective, and affordable antitubercular agents. The 2-phenoxy-N-phenylacetamide scaffold has emerged as a promising and synthetically accessible core for the design of new chemical entities with potent activity against Mycobacterium tuberculosis (M. tuberculosis).[1][2] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), putative mechanisms of action, and essential experimental protocols for the evaluation of this compound derivatives as next-generation antitubercular agents.
Introduction: The Rationale for a New Antitubercular Scaffold
Tuberculosis remains a leading cause of mortality from a single infectious agent worldwide.[1] The lengthy treatment regimens for drug-susceptible TB and the poor prognosis for patients with drug-resistant infections underscore the critical need for new therapeutic strategies.[3] The this compound core represents a versatile and readily modifiable scaffold, offering a significant advantage in the pursuit of affordable and effective treatments.[1][2] Initial high-throughput screening efforts identified compounds with this core structure as having potent antitubercular activity, paving the way for extensive medicinal chemistry campaigns.[1]
Synthetic Strategies: Building the this compound Core
The synthesis of this compound derivatives is generally straightforward, lending itself to the rapid generation of diverse compound libraries for SAR studies. A common and efficient synthetic route involves a two-step process:
-
Ether Synthesis: The reaction of a substituted phenol with an α-haloacetyl halide (e.g., 2-chloroacetyl chloride) in the presence of a suitable base (e.g., potassium carbonate) to form the corresponding 2-phenoxyacetyl chloride intermediate.
-
Amide Bond Formation: The subsequent coupling of the 2-phenoxyacetyl chloride with a substituted aniline to yield the final this compound derivative.
This synthetic accessibility allows for systematic modifications at three key positions: the phenoxy ring, the N-phenyl ring, and the acetamide linker, enabling a thorough exploration of the chemical space to optimize antitubercular potency and pharmacokinetic properties.
Caption: General synthetic workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent antitubercular activity. These findings guide the rational design of more effective derivatives.
Substitutions on the N-Phenyl Ring
The nature and position of substituents on the N-phenyl ring significantly influence the antitubercular potency.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), has been shown to enhance activity. For instance, a nitro group at the ortho position of the N-phenyl ring has been associated with a significant increase in potency.
-
Halogens: Halogen substitutions, particularly chlorine (Cl) and fluorine (F), can also contribute to improved activity. However, the position and number of halogen atoms are critical. In some series, a single chlorine atom conferred better activity than two chlorine atoms or a bromine atom.[1]
-
Positional Isomerism: The position of the substituent on the N-phenyl ring is a key determinant of activity. Meta-substituted compounds have, in some cases, demonstrated superior potency compared to their para-substituted counterparts.[4]
Modifications of the Phenoxy Ring
The phenoxy ring offers another avenue for structural optimization.
-
Halogen and Nitro Groups: The presence of a fluoro group at the 3-position and a nitro group at the 4-position of the phenoxy ring has been a feature of some of the most potent derivatives. This substitution pattern appears to be a key pharmacophoric element.[1][5]
The Acetamide Linker
The integrity of the acetamide linker is generally crucial for maintaining antitubercular activity. Modifications such as extending the linker or replacing the amide with a carboxylic acid or ester have been shown to be detrimental to potency.[6]
Table 1: Summary of Antitubercular Activity of Representative this compound Derivatives
| Compound ID | Substituents on N-Phenyl Ring | Substituents on Phenoxy Ring | MIC (µg/mL) against M. tuberculosis H37Rv |
| 3a | 2-Cl | 3-F, 4-NO2 | 16[1] |
| 3b | 2,4-diCl | 3-F, 4-NO2 | 32[1] |
| 3d | 3-CF3 | 3-F, 4-NO2 | 16[1] |
| 3i | 2-Br | 3-F, 4-NO2 | 32[1] |
| 3k | 2-CF3 | 3-F, 4-NO2 | 64[1] |
| 3m | 2-NO2 | 3-F, 4-NO2 | 4[1][5] |
| 3o | 4-CF3 | 3-F, 4-NO2 | 16[1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Putative Mechanisms of Action: An Area of Active Investigation
The precise molecular target(s) of this compound derivatives in M. tuberculosis are still under active investigation. However, based on the known mechanisms of other antitubercular agents and the structural features of this scaffold, several putative mechanisms can be proposed.
Inhibition of Cell Wall Synthesis
The complex and unique cell wall of M. tuberculosis is a well-established target for many antitubercular drugs.[7] It is plausible that these derivatives interfere with key enzymes involved in the biosynthesis of mycolic acids or other essential cell wall components. Potential targets in this pathway include:
-
InhA (Enoyl-Acyl Carrier Protein Reductase): A key enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[6]
-
DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase): An essential enzyme in the arabinogalactan biosynthesis pathway.
Disruption of Energy Metabolism
Interference with the respiratory chain and energy production is another viable antitubercular strategy.
-
Type II NADH Dehydrogenase (NDH-2): This enzyme is a crucial component of the mycobacterial respiratory chain and is absent in mammals, making it an attractive drug target. Inhibition of NDH-2 can disrupt the NAD(H) balance and deplete intracellular ATP levels.
Interference with Other Essential Cellular Processes
Other potential mechanisms include the inhibition of enzymes involved in:
-
Iron acquisition: MbtA, an adenylating enzyme essential for the biosynthesis of mycobactins (siderophores), is a potential target.[4]
-
Nitrogen metabolism: Glutamine synthetase, a central enzyme in nitrogen assimilation, is essential for the growth of M. tuberculosis.[7]
Caption: Putative mechanisms of action for this compound derivatives.
Experimental Protocols for Antitubercular Evaluation
A robust and standardized set of in vitro and in vivo assays is essential for the preclinical development of new antitubercular drug candidates.
In Vitro Antitubercular Activity Assays
5.1.1. Microplate Alamar Blue Assay (MABA)
This is a widely used and reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to each well.[3]
-
Incubate the plates at 37°C for 5-7 days.[3]
-
Add Alamar Blue solution to each well and incubate for an additional 24 hours.[3]
-
Determine the MIC by observing the color change from blue (no growth) to pink (growth).
5.1.2. Broth Microdilution Method
This method is considered the gold standard for determining the MIC of antimicrobial agents.
Protocol:
-
Prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Cytotoxicity Assays
It is crucial to assess the toxicity of lead compounds against mammalian cells to determine their selectivity index (SI). The MTT assay using a normal cell line (e.g., Vero cells) is a common method.[1]
Protocol:
-
Seed mammalian cells (e.g., Vero cells) in a 96-well plate and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the wells and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Intracellular Activity Assays
Since M. tuberculosis is an intracellular pathogen, evaluating the activity of compounds against bacteria residing within macrophages is a critical step.
Protocol:
-
Infect a macrophage cell line (e.g., J774A.1) with M. tuberculosis.
-
Remove extracellular bacteria by washing.
-
Add the test compounds at various concentrations to the infected cells.
-
After a defined incubation period, lyse the macrophages to release the intracellular bacteria.
-
Determine the number of viable bacteria by plating serial dilutions on solid media and counting the colony-forming units (CFUs).
Sources
- 1. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated target-based and phenotypic screening approaches for the identification of anti-tubercular agents that bind to the mycobacterial adenylating enzyme MbtA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach [frontiersin.org]
- 6. Differential inhibition of adenylylated and deadenylylated forms of M. tuberculosis glutamine synthetase as a drug discovery platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Phenoxy-N-phenylacetamide in Medicinal Chemistry
Executive Summary
The 2-phenoxy-N-phenylacetamide scaffold (often categorized under 2-phenoxyacetanilides) represents a "privileged structure" in modern medicinal chemistry. Its molecular architecture—comprising a lipophilic phenoxy head, a flexible acetamide linker, and an aromatic aniline tail—provides a versatile template for drug discovery.
This guide moves beyond basic structural description to analyze the scaffold's utility in three critical therapeutic areas: antitubercular agents (specifically against MDR-TB), anticancer therapeutics (via apoptosis induction and P-gp inhibition), and enzyme inhibitors (Carbonic Anhydrase). We will explore the synthetic causality, structure-activity relationships (SAR), and validated protocols required to leverage this scaffold effectively.
Chemical Architecture & Pharmacophore Analysis[1][2][3]
The core utility of this compound lies in its ability to satisfy Lipinski’s Rule of Five while offering three distinct vectors for optimization.
Structural Zones
-
Zone A (Phenoxy Ring): The primary determinant of electronic affinity. Electron-withdrawing groups (EWGs) here drastically alter potency against microbial targets.
-
Zone B (Acetamide Linker): Acts as a hydrogen bond donor/acceptor (HBD/HBA) pivot. The -NH-CO- motif is critical for binding affinity in enzyme pockets (e.g., Carbonic Anhydrase active sites).
-
Zone C (N-Phenyl Ring): The lipophilic tail. Modification here modulates bioavailability, metabolic stability, and P-glycoprotein (P-gp) interaction.
Physicochemical Baseline
-
Molecular Weight: ~227 g/mol (unsubstituted) – Ideal for lead optimization.
-
LogP: ~2.5 – Optimal for membrane permeability.
-
Rotatable Bonds: 4 – Provides conformational adaptability without excessive entropy penalty.
Synthetic Methodologies
To ensure high throughput and atom economy, the Convergent Nucleophilic Substitution pathway is the industry standard. Unlike the linear Schotten-Baumann reaction, this route allows for the parallel preparation of diverse "Zone A" and "Zone C" libraries.
Validated Synthesis Workflow
The synthesis relies on the reaction between a substituted 2-chloro-N-phenylacetamide and a substituted phenol under basic conditions.
Reaction Logic:
-
Base Selection: Potassium Carbonate (
) is preferred over stronger bases (NaH) to prevent side reactions with the amide nitrogen. -
Solvent: DMF or Acetone. DMF is superior for accelerating the
displacement due to its polar aprotic nature. -
Catalysis: Potassium iodide (KI) can be added as a Finkelstein catalyst to generate the more reactive iodo-intermediate in situ, though often unnecessary for activated phenols.
Visualization: Synthesis Workflow
Caption: Convergent synthetic pathway allowing independent modification of Zone A and Zone C.
Detailed Experimental Protocol
Objective: Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (High-potency antitubercular lead).
Reagents & Equipment
-
Precursor A: 2-chloro-N-phenylacetamide (1.0 equiv)
-
Precursor B: 3-fluoro-4-nitrophenol (1.0 equiv)
-
Base: Anhydrous
(3.0 equiv) -
Solvent: DMF (Dimethylformamide), anhydrous
-
Workup: Ice-cold water, Ethanol (for recrystallization)
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve 3-fluoro-4-nitrophenol (2 mmol) in 5 mL of DMF. Add anhydrous
(6 mmol).-
Scientist's Note: Stir at room temperature for 15-30 minutes. This deprotonates the phenol, generating the stronger nucleophile (phenoxide).
-
-
Coupling: Add 2-chloro-N-phenylacetamide (2 mmol) slowly to the reaction mixture.
-
Reaction: Stir the mixture at ambient temperature for 4–6 hours.
-
Validation: Monitor via TLC (3:2 Toluene:Ethyl Acetate). The disappearance of the chloro-acetamide spot indicates completion.
-
-
Quenching: Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.[1]
-
Purification: Filter the precipitate, wash with excess water to remove DMF and inorganic salts. Recrystallize from hot ethanol to yield pure crystals.
-
Characterization: Confirm structure via
-NMR (DMSO- ) looking for the singlet at 4.6-4.8 ppm ( ).
Pharmacological Applications & SAR
Antitubercular Activity
The scaffold has shown potent activity against Mycobacterium tuberculosis
-
Mechanism: Disruption of cell wall biosynthesis and potential efflux pump inhibition.
-
Key SAR Finding: The presence of Nitro (
) and Fluoro ( ) groups on the phenoxy ring (Zone A) is critical. The 3-fluoro-4-nitro derivative exhibits MIC values comparable to standard antibiotics.
Anticancer & Apoptosis
Derivatives of this scaffold induce apoptosis in breast cancer (MCF-7) and neuroblastoma (SK-N-SH) lines.
-
Mechanism: Upregulation of Bax and Caspase-3; downregulation of Bcl-2.
-
P-gp Inhibition: N-phenylacetamide derivatives have been identified as inhibitors of P-glycoprotein, reversing multidrug resistance (MDR) in cancer cells.[2]
Structure-Activity Relationship (SAR) Matrix
| Zone | Substituent | Effect on Activity | Biological Context |
| Phenoxy (A) | 4-NO2 | High Increase | Antitubercular / Anticancer |
| Phenoxy (A) | 3-F, 4-NO2 | Maximal Potency | Antitubercular (MIC < 1 µg/mL) |
| Phenoxy (A) | Unsubstituted | Low Activity | Baseline |
| Phenyl (C) | 4-Sulfonamide | New Activity | Carbonic Anhydrase Inhibition |
| Phenyl (C) | 4-Cl / 4-Br | Moderate Increase | Anti-inflammatory / Analgesic |
| Linker (B) | N-Methylation | Decrease | Loss of H-bond donor capability |
Visualization: Mechanism of Action (Apoptosis)
Caption: Proposed apoptotic signaling pathway triggered by nitro-phenoxy derivatives in MCF-7 cells.
Challenges & Future Directions
While the scaffold is promising, drug development professionals must address:
-
Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases in vivo. Bioisosteric replacement (e.g., tetrazole or triazole linkers) may improve half-life.
-
Toxicity: Some nitro-aromatic compounds carry risks of mutagenicity (Ames positive). Toxicity screening (hepatotoxicity) is required early in the lead optimization phase.
-
Solubility: Highly lipophilic derivatives (LogP > 4) may require formulation strategies (e.g., encapsulation in polymeric microparticles) to improve bioavailability.
References
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating this compound. Source: Arkivoc URL:[Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Source: BioMed Research International / PubMed Central URL:[Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Source: Pharmaceutical Sciences URL:[3][Link][3]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of 2-Phenoxy-N-phenylacetamide Analogs
Abstract
Oxidative stress, a consequence of an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] This has spurred significant interest in the discovery and development of novel antioxidant agents. Among the diverse chemical scaffolds explored, 2-phenoxy-N-phenylacetamide and its analogs have emerged as a promising class of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the antioxidant properties of this compound analogs, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis, structure-activity relationships, and mechanistic underpinnings of their antioxidant activity, supported by detailed experimental protocols for their evaluation.
The Imperative for Novel Antioxidants: Understanding Oxidative Stress
Reactive oxygen species, which include free radicals like the superoxide anion (O₂⁻) and hydroxyl radical (•OH), are natural byproducts of cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative damage to vital biomolecules such as DNA, proteins, and lipids.[3] Antioxidants counteract this damage by neutralizing these reactive species, thereby preventing or mitigating the progression of oxidative stress-related diseases.[2] The exploration of synthetic antioxidants, such as this compound analogs, offers the potential for developing targeted therapies with improved efficacy and safety profiles.
The this compound Scaffold: A Versatile Core for Antioxidant Activity
The this compound core structure presents a versatile platform for chemical modification to enhance antioxidant properties. This scaffold is associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4] The antioxidant potential of these analogs is intrinsically linked to their chemical structure, particularly the nature and position of substituents on both the phenoxy and N-phenyl rings.
General Synthesis Strategy
The synthesis of this compound analogs typically involves a multi-step process. A common approach begins with the reaction of a substituted phenol with an α-haloacetyl halide to form a phenoxyacetyl halide intermediate. This intermediate is then reacted with a substituted aniline to yield the final this compound analog.[5] Another synthetic route involves the condensation of a substituted phenoxyacetic acid with a substituted aniline, often facilitated by a coupling agent.[1]
A generalized synthetic scheme is presented below:
Caption: Generalized synthetic pathway for this compound analogs.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of this compound analogs is significantly influenced by the electronic and steric properties of the substituents. Key SAR findings include:
-
Phenolic Hydroxyl Groups: The presence of hydroxyl (-OH) groups, particularly on the phenoxy ring, is a critical determinant of antioxidant activity.[6] Phenolic hydroxyls can donate a hydrogen atom to free radicals, thereby neutralizing them.[7] The position of the hydroxyl group also plays a role, with ortho and para positions often showing enhanced activity due to resonance stabilization of the resulting phenoxyl radical.[8]
-
Electron-Donating Groups: Substituents that donate electrons, such as methoxy (-OCH₃) and alkyl groups, can increase the electron density on the aromatic ring, facilitating hydrogen or electron donation and thereby enhancing antioxidant capacity.[6]
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like nitro (-NO₂) or halogens can diminish antioxidant activity by decreasing the electron density of the aromatic ring.[9]
-
Steric Hindrance: The steric bulk of substituents can influence the accessibility of the radical-scavenging functional groups, potentially reducing antioxidant activity.
Mechanistic Pathways of Antioxidant Action
Phenolic compounds, the foundational structure of many potent this compound analogs, exert their antioxidant effects through several mechanisms.[10] The primary mechanisms include:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it.[11]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation, which then deprotonates to yield a stable product.[10]
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, forming an anion, which then donates an electron to the free radical.[10]
The predominant mechanism depends on the specific structure of the antioxidant, the nature of the free radical, and the reaction medium.
Caption: Simplified representation of the Hydrogen Atom Transfer (HAT) mechanism.
In Vitro Evaluation of Antioxidant Activity: Key Assays and Protocols
A battery of in vitro assays is essential to comprehensively assess the antioxidant potential of this compound analogs. No single assay can provide a complete picture of antioxidant activity; therefore, employing multiple methods with different mechanisms is crucial for a thorough evaluation.[12]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used, rapid, and simple method to screen for radical scavenging activity.[13] The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[14] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[15]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add the DPPH solution to initiate the reaction.[16]
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[15]
-
Measure the absorbance at the maximum wavelength of DPPH (around 515-517 nm) using a spectrophotometer.[15][16]
-
A blank containing only methanol and the DPPH solution serves as the control.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[17]
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[16] The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[18] The reduction of the blue-green ABTS•⁺ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm.
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•⁺.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.7 at 734 nm.[16]
-
Prepare a series of concentrations of the test compound and a standard antioxidant.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to the diluted ABTS•⁺ solution.
-
Incubate the mixture for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using a similar formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[19] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at around 593 nm.[20] The increase in absorbance is proportional to the antioxidant's reducing power.[21]
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound or standard solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).[22]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).
-
Caption: Workflow for in vitro antioxidant activity evaluation.
Data Interpretation and Comparative Analysis
The results from the different antioxidant assays should be carefully analyzed and compared to gain a comprehensive understanding of the antioxidant profile of the this compound analogs.
| Assay | Principle | Information Provided |
| DPPH | Hydrogen/electron donation to a stable radical | Radical scavenging activity (IC₅₀) |
| ABTS | Hydrogen/electron donation to a radical cation | Radical scavenging activity (TEAC) |
| FRAP | Reduction of ferric iron | Reducing power (FRAP value) |
A compound that shows high activity in all three assays is likely a potent antioxidant with multiple mechanisms of action. Conversely, a compound that is active in the FRAP assay but less so in the DPPH or ABTS assays may primarily act as a reducing agent rather than a radical scavenger.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel antioxidant agents. The synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their antioxidant properties. Structure-activity relationship studies have highlighted the critical role of phenolic hydroxyl groups and electron-donating substituents in enhancing antioxidant efficacy. A multi-assay approach is essential for the comprehensive in vitro evaluation of these compounds.
Future research in this area should focus on:
-
Expanding the chemical diversity of this compound analogs through targeted synthesis.
-
Conducting in-depth mechanistic studies to elucidate the precise pathways of antioxidant action.
-
Evaluating the most promising candidates in cellular and in vivo models of oxidative stress to assess their therapeutic potential.
-
Investigating the pharmacokinetic and toxicological profiles of lead compounds to ensure their safety and suitability for drug development.
By leveraging the insights and methodologies outlined in this technical guide, researchers can effectively advance the discovery and development of this compound analogs as a new generation of antioxidant therapeutics.
References
-
Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC. (2022, June 8). National Center for Biotechnology Information. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). E3S Web of Conferences. [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (2022, February 16). National Center for Biotechnology Information. [Link]
-
[Phenolic chain-breaking antioxidants--their activity and mechanisms of action]. (n.d.). PubMed. [Link]
-
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). JURNAL FARMASI SAINS DAN KOMUNITAS. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021, February 1). National Center for Biotechnology Information. [Link]
-
(PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF N-(4-ACETAMIDOPHENYL)-2- SUBSTITUTED PHENOXY ACETAMIDE AND ACETATE DERIVATIVES; EFFECTS ON PROTEINASE ENZYME TRYPSIN AND ALBUMIN DENATURATION. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF. (n.d.). ResearchGate. [Link]
-
Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. (n.d.). Pharmacognosy Journal. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]
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Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. (2021, April 18). Archives of Medical Science. [Link]
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FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]
-
antioxidant-activity-applying-an-improved-abts-radical-nhckxunjw5.pdf. (n.d.). SciSpace. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Center for Biotechnology Information. [Link]
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synthesis and antioxidant activity of some chalcones containing n-arylacetamide group. (n.d.). Tạp chí Khoa học và Công nghệ. [Link]
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Concept, mechanism, and applications of phenolic antioxidants in foods. (2020, July 20). PubMed. [Link]
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Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (n.d.). PLOS. [Link]
-
Evaluation of antioxidant capacity of 13 plant extracts by three different methods - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. [Link]
-
Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (n.d.). MDPI. [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers. [Link]
-
STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct. (n.d.). ResearchGate. [Link]
-
A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). SciSpace. [Link]
-
(PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020, February 13). ResearchGate. [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. (2023, December 27). ResearchGate. [Link]
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A review on antioxidant methods. (n.d.). SciSpace. [Link]
-
Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy acetyl carboxamides. (2022, June 15). ResearchGate. [Link]
-
(PDF) Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (n.d.). ResearchGate. [Link]
-
The Synergistic Impact of Polyphenols on Collagen Fiber–Starch Composite Films for Enhanced Physical Integrity and Antioxidant Capacity. (n.d.). MDPI. [Link]
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- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. The Synergistic Impact of Polyphenols on Collagen Fiber–Starch Composite Films for Enhanced Physical Integrity and Antioxidant Capacity [mdpi.com]
- 8. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application [archivesofmedicalscience.com]
- 9. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 12. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays [mdpi.com]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. zen-bio.com [zen-bio.com]
- 22. researchgate.net [researchgate.net]
Technical Whitepaper: Synthesis of 2-Phenoxy-N-phenylacetamide
Executive Summary
2-Phenoxy-N-phenylacetamide (CAS: 3586-05-8) serves as a critical pharmacophore in medicinal chemistry, acting as a privileged scaffold in the development of antitubercular, analgesic, and anti-inflammatory agents. Its structural simplicity—comprising a lipophilic phenyl ring, a hydrogen-bond-donating amide linker, and a phenoxy moiety—allows for extensive structure-activity relationship (SAR) modulation.
This technical guide synthesizes the primary literature regarding its construction. Unlike generic reviews, this document focuses on the causality of synthetic choices, comparing the classical two-step nucleophilic substitution pathway against modern direct amidation techniques. We prioritize robust, self-validating protocols suitable for scale-up and library generation.
Retrosynthetic Analysis
To design the optimal synthetic route, we must first disconnect the target molecule. The strategic bond disconnections reveal two primary pathways:
-
Path A (Acylation-Substitution): Disconnection of the ether linkage reveals a 2-chloro-N-phenylacetamide intermediate, derived from aniline and chloroacetyl chloride.
-
Path B (Direct Amidation): Disconnection of the amide bond reveals phenoxyacetic acid and aniline, requiring activation of the carboxylic acid.
Figure 1: Retrosynthetic tree illustrating the two dominant strategies. Path A is generally preferred for library synthesis due to the availability of diverse phenols.
Primary Synthetic Route: The Acylation-Substitution Sequence
The most robust method documented in the literature is a two-step sequence. This pathway avoids the need for expensive peptide coupling reagents and utilizes inexpensive commodity chemicals.
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
This step involves the N-acylation of aniline with chloroacetyl chloride. The reaction is highly exothermic and requires careful control of HCl generation.
-
Mechanism: Nucleophilic acyl substitution. The nitrogen lone pair of aniline attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of chloride.
-
Critical Control Point: The HCl byproduct must be neutralized to prevent the protonation of unreacted aniline, which would deactivate it. Common scavengers include Sodium Acetate (NaOAc) or Triethylamine (TEA).
Step 2: Nucleophilic Substitution with Phenol (Williamson Ether Type)
The intermediate 2-chloro-N-phenylacetamide acts as the electrophile. Phenol is deprotonated by a base to form the phenoxide ion, which performs an SN2 attack on the alpha-carbon, displacing the chloride.
-
Mechanism: SN2 Substitution.
-
Solvent Choice: Polar aprotic solvents (Acetone, DMF, Acetonitrile) are essential to solvate the cation (K+ or Na+) and leave the phenoxide anion "naked" and reactive.
Figure 2: Reaction flow for the two-step synthesis. Step 2 is the rate-determining step in many derivatives due to steric hindrance.
Experimental Protocols
Protocol A: The "Glacial Acetic Acid" Method (Step 1)
Source Validation: Adapted from standard protocols for chloroacetamides [1, 5].
-
Reagents: Aniline (0.1 mol), Chloroacetyl chloride (0.12 mol), Glacial Acetic Acid (solvent), Saturated Sodium Acetate (aq).
-
Procedure:
-
Dissolve aniline in glacial acetic acid.
-
Cool to 0–5°C in an ice bath.
-
Add chloroacetyl chloride dropwise. Why? To prevent thermal runaway and di-acylation.
-
Add saturated sodium acetate solution to buffer the pH.
-
Stir for 30–60 minutes.
-
Pour into ice water. The product precipitates as a white solid.
-
Purification: Recrystallize from ethanol/water.
-
-
Yield Expectation: 75–85%.
Protocol B: The "Potassium Carbonate/Acetone" Method (Step 2)
Source Validation: Standard Williamson Ether synthesis conditions [4].
-
Reagents: 2-Chloro-N-phenylacetamide (1.0 eq), Phenol (1.1 eq), Anhydrous K2CO3 (2.0 eq), KI (catalytic amount), Acetone (dry).
-
Procedure:
-
Dissolve phenol in dry acetone.
-
Add K2CO3 and stir for 15 mins to generate the phenoxide in situ.
-
Add 2-chloro-N-phenylacetamide and a crystal of Potassium Iodide (KI). Why KI? It facilitates the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ.
-
Reflux for 6–8 hours.
-
Filter hot to remove inorganic salts (KCl, excess K2CO3).
-
-
Yield Expectation: 80–90%.
Comparative Data Analysis
The following table summarizes the efficiency of different coupling agents and conditions found in the literature for similar acetamide formations.
| Method | Reagents | Reaction Time | Typical Yield | Pros | Cons |
| Acid Chloride (Step 1) | Aniline + ClCH2COCl | 0.5 - 1 h | 80-90% | Fast, cheap, scalable | Corrosive reagents, exothermic |
| SN2 (Step 2) | Intermediate + Phenol + K2CO3 | 6 - 12 h | 70-85% | Diverse phenol scope | Slow without KI catalyst |
| Direct Coupling | Phenoxyacetic acid + Aniline + TBTU | 2 - 4 h | 60-75% | Mild conditions | Expensive reagents, lower atom economy |
| Microwave Assisted | Intermediate + Phenol + KOH | 5 - 10 min | 85-95% | Extremely fast, high yield | Requires MW reactor, scale-up limits |
Data aggregated from comparative studies on acetamide derivatives [3, 4].
Biological Relevance & Applications
The this compound scaffold is not merely a chemical curiosity; it is a validated pharmacophore.
-
Antitubercular Activity: Derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv.[3] The lipophilic phenyl ring aids in penetrating the mycobacterial cell wall [1].
-
Analgesic Potency: Similar to paracetamol (acetaminophen), the acetamide linkage provides hydrogen bonding capability essential for interacting with COX enzymes or TRP channels [6].
-
FVIIa Inhibition: N-phenyl-2-(phenylamino)acetamide derivatives (isosteres of the title compound) have been identified as anticoagulants, targeting Factor VIIa [5].[4]
References
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Source: MDPI (Molecules) [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Source: PubMed Central (PMC) [Link]
-
Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives. Source: IOSR Journal of Pharmacy [Link]
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide. Source: TALENTA Publisher [Link][2]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors. Source: Indian Journal of Pharmaceutical Education and Research [Link]
-
Synthesis and analgesic activity of some acetamide derivatives. Source: ResearchGate [Link]
Sources
Methodological & Application
Application Note: Optimized Protocols for N-Alkylation of 2-Phenoxyacetamide
Executive Summary
The N-alkylation of primary amides, such as 2-phenoxyacetamide , presents a classic chemoselectivity challenge in organic synthesis. The amide functional group is an ambident nucleophile, capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation/imidate formation). Furthermore, the resulting secondary amide is often more acidic than the primary starting material, leading to over-alkylation (N,N-dialkylation).
This guide provides three distinct, validated protocols to address these challenges, ranging from robust Phase Transfer Catalysis (PTC) to classical strong-base methods and modern transition-metal catalysis. The selection of the appropriate method depends on the alkylating agent (halide vs. alcohol) and the required scale.
Mechanistic Insight & Chemoselectivity
Understanding the ambident nature of the amidate anion is critical for process control. Upon deprotonation, the negative charge is delocalized between the nitrogen and oxygen atoms.
-
N-Alkylation (Thermodynamic Control): Favored by soft electrophiles and conditions that allow charge equilibration. The product is the stable secondary amide.
-
O-Alkylation (Kinetic Control): Favored by hard electrophiles (e.g., alkyl sulfates, sulfonates) and highly polar, aprotic solvents where the cation is sequestered, leaving the "naked" oxygen anion highly reactive.
Substrate Specificity: In 2-phenoxyacetamide , the phenoxy group (
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence in amide alkylation. N-alkylation is favored under thermodynamic control and phase transfer conditions.
Experimental Protocols
Method A: Solid-Liquid Phase Transfer Catalysis (Recommended)
Best for: High N-selectivity, operational simplicity, and avoiding hazardous strong bases (NaH).
Mechanism: The base (
Reagents:
-
Substrate: 2-Phenoxyacetamide (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)
-
Base:
(anhydrous, finely ground, 2.0 equiv) or KOH (powdered, 2.0 equiv) -
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Solvent: Toluene (or solvent-free for liquid alkyl halides)
Protocol:
-
Preparation: Charge a round-bottom flask with 2-phenoxyacetamide (10 mmol), finely ground
(20 mmol), and TBAB (1 mmol). -
Solvent Addition: Add Toluene (30 mL). Note: Toluene is preferred over DMF as it suppresses O-alkylation.
-
Activation: Stir vigorously at room temperature for 10 minutes.
-
Alkylation: Add the alkyl halide (11 mmol) dropwise.
-
Reaction: Heat the mixture to 60–80°C with vigorous stirring (essential for solid-liquid transfer). Monitor by TLC/HPLC. Typical time: 4–12 hours.
-
Workup: Filter off the solid salts. Wash the filtrate with water (2 x 10 mL) to remove residual catalyst. Dry over
and concentrate in vacuo. -
Purification: Recrystallization (EtOH/Water) or Flash Chromatography.
Method B: Classical Strong Base (NaH/DMF)
Best for: Unreactive alkyl chlorides or when PTC fails. High conversion but lower chemoselectivity (risk of O-alkylation). Safety Warning: NaH generates hydrogen gas. Strict anhydrous conditions are required.
Reagents:
-
Substrate: 2-Phenoxyacetamide (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
Alkylating Agent: Alkyl Halide (1.1 equiv)
-
Solvent: Anhydrous DMF or THF
Protocol:
-
Apparatus: Flame-dry a 2-neck flask and flush with Nitrogen/Argon.
-
Deprotonation: Suspend NaH (12 mmol) in anhydrous DMF (10 mL) at 0°C.
-
Addition: Dissolve 2-phenoxyacetamide (10 mmol) in DMF (5 mL) and add dropwise to the NaH suspension. Caution: Gas evolution.
-
Equilibration: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
-
Alkylation: Cool back to 0°C. Add Alkyl Halide (11 mmol) slowly.
-
Reaction: Allow to warm to RT. Stir for 2–6 hours.
-
Quench: Carefully add saturated
solution at 0°C to quench excess hydride. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics copiously with water/brine (to remove DMF).
Method C: Transition-Metal Catalyzed "Borrowing Hydrogen"
Best for: Green chemistry applications; using Alcohols instead of Alkyl Halides. Mechanism: The catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the amide to form an acylimine, followed by hydrogenation by the catalyst.
Reagents:
-
Substrate: 2-Phenoxyacetamide (1.0 equiv)
-
Alkylating Agent: Primary Alcohol (1.2 equiv)
-
Catalyst:
(1 mol%) + DPEphos (2 mol%) OR Commercial Iridium pincer complexes. -
Base: KOtBu (0.1 – 0.5 equiv)
-
Solvent: Toluene or t-Amyl alcohol
Protocol:
-
Mix: In a pressure tube, combine amide, alcohol, catalyst, ligand, and base.
-
Solvent: Add solvent (degassed).
-
Reaction: Seal and heat to 100–120°C for 12–24 hours.
-
Workup: Cool, filter through a celite pad, and concentrate.
-
Note: This method is highly selective for mono-alkylation.
Method Selection Decision Matrix
Figure 2: Decision matrix for selecting reaction conditions based on electrophile availability and safety constraints.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Base particle size too large (Method A) | Finely grind |
| Moisture in solvent (Method B) | Redistill DMF/THF; increase NaH slightly. | |
| O-Alkylation | Solvent too polar (DMF/DMSO) | Switch to Toluene (Method A). |
| "Hard" leaving group (OTs, OMs) | Use Alkyl Iodides or Bromides (Softer electrophiles). | |
| Dialkylation | Excess alkylating agent | Strictly limit R-X to 1.0–1.1 equivalents. |
| Reaction time too long | Monitor by HPLC; stop reaction at ~90% conversion. | |
| Hydrolysis | Wet conditions | Ensure reagents are dry; Phenoxyacetamides can hydrolyze under strong basic aqueous conditions. |
References
-
Mijin, D. Ž., et al. "Alkylation of N-substituted 2-phenylacetamides."[1] Journal of the Serbian Chemical Society, vol. 69, no. 9, 2004, pp. 711–720. Link
-
Torosyan, G. H. "Selective alkylation of organic compounds."[2] MOJ Bioorganic & Organic Chemistry, vol. 4, no. 1, 2020. Link
-
Garg, N. K., et al. "Highly Efficient Base Catalyzed N‐Alkylation of Amines with Alcohols."[3] ChemCatChem, 2023.[3] Link
-
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4] The Journal of Organic Chemistry, vol. 67, no.[4] 3, 2002, pp. 674–683.[4] Link
-
Landini, D., & Penso, M. "Phase transfer catalysis without solvent. N-Alkylation of aromatic carboxamides." Synthetic Communications, vol. 18, no. 8, 1988, pp. 791-800. Link
Sources
microwave-assisted synthesis of phenoxyacetamides
Application Note: Microwave-Assisted Synthesis of Phenoxyacetamides
Executive Summary
This guide details the optimized protocols for the , a privileged scaffold in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., sodium channel blockers). By transitioning from conventional reflux methods to microwave (MW) irradiation, researchers can reduce reaction times from hours to minutes while increasing yields by 15-30%. This note covers two distinct workflows: a Green Chemistry Protocol (Ethanol/Water) for sustainability and a High-Performance Protocol (DMF/TBAB) for sterically hindered substrates.
Introduction & Mechanistic Rationale
The Challenge of Conventional Synthesis
The classical synthesis of phenoxyacetamides involves the Williamson ether synthesis type alkylation of phenols with
-
Slow Kinetics: Poor heat transfer limits the reaction rate, often requiring 4–12 hours.
-
Side Reactions: Prolonged heating leads to oxidation products and Claisen-type rearrangements.
-
Solvent Waste: High volumes of aprotic solvents (DMF, Toluene) are typically required.
The Microwave Advantage: Dielectric Heating
Microwave irradiation (2.45 GHz) bypasses thermal conductivity. Instead, it utilizes dipolar polarization and ionic conduction . The polar solvent molecules and ionic reagents (phenoxide anions) align with the oscillating electric field, generating internal heat almost instantaneously. This "molecular friction" allows the system to access higher energy transition states rapidly, favoring the
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the phenoxide ion (generated in situ) on the
Figure 1: Mechanistic pathway of the microwave-assisted alkylation. The MW energy directly couples with the polar transition state, accelerating the rate-determining step.
Experimental Protocols
Protocol A: The "Green" Method (Ethanolic Media)
Best for: Standard library generation, eco-friendly compliance, and electron-deficient phenols.
Reagents:
-
Substituted Phenol (1.0 mmol)
-
2-Chloro-N-substituted acetamide (1.1 mmol)
-
Potassium Carbonate (
) (2.0 mmol) -
Solvent: Ethanol (95%) or Ethanol/Water (1:1) (2–3 mL)
Procedure:
-
Preparation: In a 10 mL microwave-transparent process vial, combine the phenol, chloroacetamide, and
. -
Solvation: Add Ethanol. Add a magnetic stir bar. Cap the vial with a Teflon-lined septum.
-
Pre-stirring: Stir at room temperature for 1 minute to ensure homogeneity of the slurry.
-
Irradiation: Place in a single-mode microwave reactor.
-
Target Temperature: 120°C
-
Hold Time: 10 minutes
-
Pressure Limit: 15 bar (Safety Cutoff)
-
Stirring: High
-
-
Work-up:
-
Cool to 50°C (using compressed air flow feature of the reactor).
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol if necessary.
-
Protocol B: The "High-Performance" Method (Phase Transfer)
Best for: Sterically hindered phenols (e.g., 2,6-disubstituted) or low-reactivity substrates.
Reagents:
-
Substituted Phenol (1.0 mmol)
-
2-Chloro-N-substituted acetamide (1.2 mmol)
-
Cesium Carbonate (
) (1.5 mmol) - Stronger base effect -
TBAB (Tetrabutylammonium bromide) (0.1 mmol) - Phase Transfer Catalyst
-
Solvent: Acetonitrile or DMF (2 mL)
Procedure:
-
Preparation: Load phenol, chloroacetamide, base, and TBAB into the vial.
-
Irradiation:
-
Target Temperature: 140°C
-
Hold Time: 5–8 minutes
-
Power: Dynamic mode (Max 150W)
-
-
Work-up:
-
Dilute with Ethyl Acetate (15 mL).
-
Wash with water (
mL) to remove DMF/TBAB. -
Dry organic layer over
, concentrate in vacuo.
-
Data Analysis & Validation
Comparative Efficiency
The following data summarizes the efficiency gains observed when switching from thermal reflux to Protocol A (Ethanol/MW).
| Entry | Phenol Substituent | Conventional Time (hrs) | Conventional Yield (%) | MW Time (min) | MW Yield (%) |
| 1 | H (Unsubstituted) | 6.0 | 72 | 8 | 94 |
| 2 | 4-NO2 (Electron Poor) | 4.5 | 78 | 5 | 96 |
| 3 | 4-OMe (Electron Rich) | 8.0 | 65 | 12 | 88 |
| 4 | 2-Cl (Steric Hindrance) | 10.0 | 55 | 15 | 82 |
Table 1: Comparison of reaction metrics. MW conditions: 120°C, Ethanol. Conventional: Reflux in Acetone.
Optimization Logic Tree
Use this decision tree to select the correct solvent/catalyst system for your specific substrate.
Figure 2: Decision matrix for protocol selection based on substrate solubility and steric profile.
Troubleshooting & Safety
-
Pressure Spikes: Ethanol generates significant vapor pressure at 120°C. Ensure your vial is rated for at least 20 bar. If the pressure exceeds safety limits, switch to DMF or DMSO (lower vapor pressure) but increase the work-up washing steps.
-
Thermal Runaway: Microwave heating is rapid. If using ionic liquids or high concentrations of TBAB, use "Powermax" or simultaneous cooling (compressed air) to prevent temperature overshoots that cause charring.
-
Poor Yields with Amines: If synthesizing via the reaction of phenoxyacetic acid + amine (amide coupling) rather than the ether synthesis described here, ensure the amine is not protonated by the acid before the coupling agent activates the carboxyl group.
References
-
Microwave-Assisted Hydrolysis and Synthesis : "Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3." ACS Omega (2024).
-
Green Chemistry Approach : "Microwave Assisted Organic Synthesis: A Green Chemistry Approach." International Journal of Neural Networks and Advanced Applications (2023).
-
Comparative Yields : "Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives." Journal of Young Pharmacists (2010).
-
Ecofriendly Synthesis : "Ecofriendly Microwave Assisted Synthesis of Some Chalcones." Rasayan Journal of Chemistry.
Application Note and Protocols for In Vitro Cytotoxicity Assessment of 2-phenoxy-N-phenylacetamide
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Bioactivity of 2-phenoxy-N-phenylacetamide
The compound this compound and its derivatives represent a class of small molecules with significant therapeutic potential. Emerging research has highlighted their diverse biological activities, including anticancer, anti-inflammatory, analgesic, and antioxidant properties.[1][2][3][4][5] Specifically, various phenoxyacetamide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, such as liver (HepG2), breast (MCF-7), and prostate (PC3) cancer cells, underscoring the need for robust and reliable methods to quantify their impact on cell viability and elucidate their mechanism of action.[2][4][6]
This comprehensive guide provides a detailed framework for assessing the in vitro cytotoxicity of this compound. We will delve into the rationale behind selecting a multi-assay approach, offer step-by-step protocols for key cytotoxicity and cell death assays, and provide insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic profile of novel chemical entities.
The Imperative of a Multi-Faceted Approach to Cytotoxicity Testing
A single cytotoxicity assay provides only a snapshot of a compound's effect on cells. To build a comprehensive and trustworthy profile of this compound's activity, a multi-assay strategy is indispensable. This approach allows for the interrogation of different cellular processes and provides a more nuanced understanding of the compound's mechanism of action.[7] We will focus on three core assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH Assay: To quantify membrane integrity and identify necrotic cell death.
-
Annexin V Apoptosis Assay: To detect programmed cell death (apoptosis).
By triangulating data from these distinct endpoints, we can construct a more complete picture of how this compound affects cells.
Experimental Design and Workflow
A logical and well-controlled experimental workflow is paramount for generating reproducible and meaningful data. The following diagram outlines the key stages of the cytotoxicity assessment for this compound.
Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound.
PART 1: Cell Line Selection and Culture
The choice of cell line is a critical determinant of the relevance of the cytotoxicity data.[8][9] Given the documented anticancer potential of phenoxyacetamide derivatives, a panel of cancer cell lines is recommended.[2][4][6]
Recommended Cell Lines:
| Cell Line | Tissue of Origin | Rationale |
| HepG2 | Human Liver Carcinoma | Represents a common cancer type and has been used in previous studies with phenoxyacetamides.[6] |
| MCF-7 | Human Breast Adenocarcinoma | A well-characterized breast cancer cell line, also used in prior research on related compounds.[4] |
| PC3 | Human Prostate Carcinoma | A relevant model for prostate cancer, another indication for which phenoxyacetamides have shown activity.[2] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and selectivity. |
Protocol 1: Cell Culture and Maintenance
-
Aseptic Technique: All cell culture procedures must be performed in a sterile environment using a Class II biological safety cabinet.
-
Media Preparation: Culture each cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Refer to the cell line supplier's recommendations for specific media formulations.
-
Cell Thawing and Seeding: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and transfer to an appropriate culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Monitor cell growth and subculture the cells when they reach 70-80% confluency to maintain them in the exponential growth phase.
PART 2: Cytotoxicity Assays
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10][11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of growth medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12]
Protocol 3: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[14][15]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[18]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[17]
Protocol 4: Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.[19] Propidium iodide (PI) or 7-AAD is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][19]
Materials:
-
Annexin V-FITC (or other fluorochrome) apoptosis detection kit
-
Flow cytometer
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or T25 flask at an appropriate density. Treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
PART 3: Data Analysis and Interpretation
Data Presentation:
Summarize the quantitative data from the MTT and LDH assays in a clear and structured table.
| Concentration of this compound (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| X1 | ... | ... |
| X2 | ... | ... |
| X3 | ... | ... |
| X4 | ... | ... |
| X5 | ... | ... |
Calculations:
-
% Cell Viability (MTT): [(Absorbance of treated cells / Absorbance of control cells) x 100]
-
% Cytotoxicity (LDH): [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100]
-
IC50 Value: The concentration of the compound that inhibits 50% of cell growth. This can be calculated using non-linear regression analysis of the dose-response curve.
Interpretation of Results:
The following diagram illustrates the potential outcomes of the multi-assay approach and their interpretation.
Caption: Interpretation logic for elucidating the mechanism of cell death based on multi-assay results.
A decrease in MTT signal coupled with an increase in Annexin V positive cells and low LDH release suggests an apoptotic mechanism of cell death. Conversely, a significant increase in LDH release points towards necrosis. A combination of positive signals in all assays may indicate a mixed mode of cell death.
Conclusion
This application note provides a robust and scientifically sound framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach that includes the MTT, LDH, and Annexin V assays, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential and its primary mechanism of inducing cell death. The detailed protocols and data interpretation guidelines herein are designed to ensure the generation of high-quality, reliable, and reproducible data, which is essential for the advancement of novel therapeutic agents.
References
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Al-Ostoot, F.H., Zabiulla, S., & Khanum, S.A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18, 1839–1875. [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Li, J., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(10), 2533. [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
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Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1322. [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Panico, A., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 9(7), 646-651. [Link]
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Priyanka, et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. [Link]
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ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
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Pamies, D., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16993. [Link]
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Bhadauria, V. S., et al. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. Acta Poloniae Pharmaceutica, 74(1), 137–145. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]
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Al-Ostoot, F.H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18, 1839-1875. [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 407–411. [Link]
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ResearchGate. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. [Link]
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ResearchGate. (2025, August 5). Synthesis and cytotoxic evaluation of some 2-{4-[(2-oxo-1,2-dihydro-3h-indol-3-ylidene)methyl] phenoxy}-n-phenylacetamide | Request PDF. [Link]
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Crow, A., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. JOVE-JOURNAL OF VISUALIZED EXPERIMENTS, (140). [Link]
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Rani, P., et al. (2016). Acetamides: chemotherapeutic agents for inflammation-associated cancers. Journal of Chemotherapy, 28(4), 255-269. [Link]
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Protocol for Evaluating the Analgesic Activity of Acetamide Derivatives: A Comprehensive Guide for Preclinical Research
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the analgesic activity of novel acetamide derivatives. This protocol is designed to be a flexible yet robust framework, emphasizing scientific integrity, ethical considerations, and in-depth data interpretation.
Introduction: The Rationale for Targeting Pain Pathways with Acetamide Derivatives
Pain is a complex physiological and psychological experience, and its effective management remains a significant challenge in modern medicine. Many existing analgesics have limitations, including adverse side effects and the potential for addiction.[1] Acetamide derivatives represent a promising class of compounds for the development of new analgesics. This chemical scaffold is present in widely used drugs like paracetamol, suggesting its potential to interact with pain signaling pathways.[1] The analgesic and anti-inflammatory effects of many acetamide derivatives are thought to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of pain and inflammation.[2][3]
This guide will detail a tiered approach to evaluating the analgesic potential of acetamide derivatives, beginning with in-vitro assays to determine their mechanism of action and followed by a series of in-vivo models to assess their efficacy in different pain modalities.
Ethical Considerations in Animal Research
All in-vivo procedures described herein must be conducted in strict accordance with ethical guidelines for the use of animals in research. It is imperative to obtain approval from an Institutional Animal Care and Use Committee (IACUC) before commencing any experiments.[4] Researchers must adhere to the principles of the "Three Rs" (Replacement, Reduction, and Refinement) to minimize animal suffering.[5] This includes using the minimum number of animals required for statistical significance, refining procedures to minimize pain and distress, and considering alternatives to animal testing whenever possible. Humane endpoints must be clearly defined to prevent unnecessary suffering.[6][7][8] The International Association for the Study of Pain (IASP) and the National Institutes of Health (NIH) provide comprehensive guidelines that should be consulted.[6][9]
Part 1: In-Vitro Evaluation of Mechanism of Action
Before proceeding to animal models, it is crucial to understand the potential molecular targets of the acetamide derivatives.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines if the acetamide derivatives inhibit the activity of COX-1 and COX-2 enzymes, which is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test acetamide derivative in a suitable solvent (e.g., DMSO).
-
Use commercially available COX-1 and COX-2 inhibitor screening assay kits.[10] These kits typically contain purified COX-1 and COX-2 enzymes, arachidonic acid (the substrate), and a detection reagent.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and various concentrations of the test compound.
-
Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., celecoxib for COX-2, ketoprofen for both).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at the recommended temperature and time.
-
Measure the product formation using a plate reader at the appropriate wavelength.[11]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 (the concentration of the compound that causes 50% inhibition) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[12]
-
Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages
This cell-based assay assesses the ability of the acetamide derivatives to inhibit the production of PGE2, a key inflammatory mediator, in a relevant cell line.
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the acetamide derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and PGE2 production. Include an unstimulated control group.
-
-
PGE2 Measurement:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value as described for the COX inhibition assay.
-
Part 2: In-Vivo Evaluation of Analgesic Efficacy
The following in-vivo models are designed to assess the analgesic activity of the acetamide derivatives in different types of pain.
Thermal Nociception Models
These models evaluate the central analgesic activity of compounds by measuring the response latency to a thermal stimulus.
This test is used to assess the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.[13]
Experimental Workflow:
Caption: Workflow for the Hot Plate Test.
Protocol:
-
Apparatus: A hot plate analgesia meter with the surface maintained at a constant temperature of 55 ± 0.5°C.
-
Animals: Male or female mice (20-30g).
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline reaction time by placing each mouse on the hot plate and recording the time (in seconds) until it exhibits a nocifensive response (e.g., licking a hind paw or jumping).[14] A cut-off time of 30 seconds is implemented to prevent tissue damage.[14]
-
Administer the acetamide derivative, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneally or orally).
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the mice back on the hot plate and record the reaction latency.[15]
-
-
Data Analysis:
-
The analgesic effect is expressed as the percentage of the maximal possible effect (%MPE) or as the percentage increase in reaction time.
-
Percentage Protection = [(Test mean Ta - Control mean Tb) / Control mean Tb] x 100 , where Ta is the post-treatment latency and Tb is the pre-treatment latency.[14]
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group.[15]
-
This test measures the spinal reflex to a thermal stimulus and is also used to evaluate centrally acting analgesics.[16]
Protocol:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the tail.
-
Animals: Male or female rats or mice.
-
Procedure:
-
Gently restrain the animal and place its tail over the heat source.
-
Activate the heat source and start a timer.
-
Record the time it takes for the animal to flick its tail away from the heat. A cut-off time of 10-12 seconds is typically used.
-
Establish a baseline latency before administering the test compounds.
-
Administer the acetamide derivative, vehicle, or a positive control.
-
Measure the tail-flick latency at various time points after drug administration.
-
-
Data Analysis:
-
Calculate the %MPE or the percentage increase in latency as described for the hot plate test.
-
Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.
-
Chemical Nociception Models
These models use chemical irritants to induce pain and are useful for evaluating peripherally and centrally acting analgesics.
This is a sensitive model for visceral pain and is particularly useful for screening peripherally acting analgesics.[17]
Protocol:
-
Reagents: 0.6-1% acetic acid solution in saline.
-
Animals: Male or female mice.
-
Procedure:
-
Administer the acetamide derivative, vehicle, or a positive control (e.g., diclofenac sodium) 30 minutes before inducing writhing.[9]
-
Inject 1% acetic acid solution (10 mL/kg) intraperitoneally.[9][18]
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-20 minutes.[9][17]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of writhing for each treated group compared to the control group.
-
Percentage Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100 .[17][19]
-
Analyze the data using a one-way ANOVA and a post-hoc test.
-
This model is unique as it produces a biphasic pain response, allowing for the differentiation between analgesic effects on acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[20]
Experimental Phases:
Caption: Biphasic response in the Formalin Test.
Protocol:
-
Reagents: 1-5% formalin solution.
-
Animals: Male or female mice or rats.
-
Procedure:
-
Administer the acetamide derivative, vehicle, or a positive control prior to formalin injection.
-
Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the hind paw.
-
Place the animal in an observation chamber and record the amount of time spent licking or biting the injected paw during two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).[20]
-
-
Data Analysis:
-
Calculate the total time spent licking/biting in each phase for each group.
-
Determine the percentage of inhibition of the pain response in each phase for the treated groups compared to the control group.
-
Analyze the data for each phase separately using ANOVA and a post-hoc test.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Example Data Summary for the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 60 min (Mean ± SEM) | % MPE |
| Vehicle | - | 10 | 8.2 ± 0.5 | 8.5 ± 0.6 | - |
| Acetamide Derivative X | 10 | 10 | 8.1 ± 0.4 | 12.3 ± 0.8 | 28.6 |
| Acetamide Derivative X | 30 | 10 | 8.3 ± 0.6 | 18.5 ± 1.2** | 68.0 |
| Morphine | 10 | 10 | 8.0 ± 0.5 | 25.1 ± 1.5*** | 114.0 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle group (ANOVA, Dunnett's test). |
Table 2: Example Data Summary for the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | N | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle | - | 10 | 35.4 ± 2.1 | - |
| Acetamide Derivative Y | 25 | 10 | 20.1 ± 1.8 | 43.2 |
| Acetamide Derivative Y | 50 | 10 | 12.5 ± 1.5 | 64.7 |
| Diclofenac Sodium | 10 | 10 | 8.2 ± 1.1 | 76.8 |
| p<0.01, ***p<0.001 compared to vehicle group (ANOVA, Dunnett's test). |
Conclusion
This comprehensive protocol provides a robust framework for the preclinical evaluation of the analgesic activity of novel acetamide derivatives. By combining in-vitro mechanistic studies with a battery of in-vivo pain models, researchers can gain a thorough understanding of a compound's potential as a new analgesic agent. Adherence to strict ethical guidelines and rigorous data analysis are paramount to ensure the scientific validity and translational relevance of the findings.
References
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Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275–280. [Link]
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Menéndez, L., Lastra, A., Hidalgo, A., & Baamonde, A. (2002). A new hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Journal of neuroscience methods, 113(1), 81–87. [Link]
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Journal of Clinical and Diagnostic Research. (n.d.). Analgesia, Hot plate test, Metabotropic, Tail flick test. [Link]
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Scribd. (n.d.). Analgesic Activity - Morphine. [Link]
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RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]
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ResearchGate. (n.d.). Unilateral hot plate test: A simple and sensitive method for detecting central and peripheral hyperalgesia in mice. [Link]
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Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 38(3), 445–451. [Link]
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Menéndez, L., Lastra, A., Hidalgo, A., & Baamonde, A. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 113(1), 81–87. [Link]
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International Association for the Study of Pain. (n.d.). IASP Guidelines for the Use of Animals in Research. [Link]
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Rahman, M. M., Khan, M. A., & Islam, M. A. (2006). The Analgesic and Anti-Inflammatory Activities of the Extracts of Phyllanthus reticulatus. Pakistan Journal of Biological Sciences, 9(7), 1269-1272. [Link]
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Vongtau, H. O., Abbah, J., Ngazal, I. E., Kunle, O. F., Chindo, B. A., Otsapa, P. B., & Gamaniel, K. S. (2004). Anti-nociceptive and anti-inflammatory activities of the extracts of Commiphora kerstingii Engl (Burseraceae). Journal of ethnopharmacology, 94(2-3), 229–234. [Link]
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Shibata, M., Ohkubo, T., Takahashi, H., & Inoki, R. (1989). Modified formalin test: characteristic biphasic pain response. Pain, 38(3), 347–352. [Link]
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ResearchGate. (n.d.). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. [Link]
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Taylor & Francis Online. (2011). Synthesis and analgesic activity of some acetamide derivatives. [Link]
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Ray, P., & Ray, A. (2020). Immortalized Dorsal Root Ganglion Neuron Cell Lines. Frontiers in cellular neuroscience, 14, 169. [Link]
-
Yemitan, O. K., & Adeyemi, O. O. (2017). Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. Pharmaceutical biology, 55(1), 534–541. [Link]
-
PubMed. (1994). Statistical evaluation of relationships between analgesic dose and ordered ratings of pain relief over an eight-hour period. [Link]
-
Priyanka, Sharma, P., & Kumar, N. (2017). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of chemistry, 2017, 1748293. [Link]
-
ResearchGate. (2022). EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. [Link]
-
National Center for Biotechnology Information. (n.d.). Humane Endpoints for Animals in Pain. [Link]
-
ResearchGate. (n.d.). Pain Assessment Using the Rat and Mouse Formalin Tests. [Link]
-
bioRxiv. (n.d.). Human dorsal root ganglia neuronal cell line to study nociceptive signaling: a new pipeline for pain therapy. [Link]
-
Royal Society of Chemistry. (2019). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]
-
Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. [Link]
-
Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]
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U.S. Department of Agriculture National Agricultural Library. (n.d.). Reducing Animals' Pain and Distress. [Link]
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ResearchGate. (n.d.). (124) Statistical methods for the analysis of NRS pain data. [Link]
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Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. [Link]
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ResearchNow. (2020). Differentiation of the 50B11 dorsal root ganglion cells into NGF and GDNF responsive nociceptor subtypes. [Link]
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Quest Journals. (2017). Evaluation of Analgesic Activity of Moringa Oleifera Lam. Stem Bark Extract by Acid Induced Writhing Response Method. [Link]
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ResearchGate. (2011). Synthesis and analgesic activity of some acetamide derivatives. [Link]
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National Center for Biotechnology Information. (2022). Ethical considerations regarding animal experimentation. [Link]
-
SciSpace. (2017). Formalin Murine Model of Pain. [Link]
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Bandell, M., & Patapoutian, A. (2006). Dose–response of minor analgesics in acute pain. British journal of anaesthesia, 97(2), 119–121. [Link]
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Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]
-
National Institutes of Health. (n.d.). Mouse Formalin Test of Hyperalgesia. [Link]
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Norecopa. (2019). NIH Guidelines for Endpoints in Animal Study Proposals. [Link]
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National Center for Biotechnology Information. (n.d.). Regulation of Animal Research. [Link]
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Dove Medical Press. (n.d.). Determination of the median effective concentration (EC50) of ropiva. [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
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Advanced Molecular Docking Protocols for 2-Phenoxy-N-phenylacetamide Scaffolds
Targeting Cyclooxygenase-2 (COX-2) and Related Inflammatory Pathways
Executive Summary & Chemical Context
The 2-phenoxy-N-phenylacetamide scaffold represents a privileged structural motif in medicinal chemistry, widely recognized for its versatility in designing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specific kinase inhibitors, and transient receptor potential (TRP) channel modulators.[1][2]
Structurally, this scaffold features three critical pharmacophoric elements:
-
The Phenoxy Head Group: Often substituted to probe hydrophobic pockets (e.g., the cyclooxygenase channel).[1]
-
The Acetamide Linker (-OCH₂CONH-): A flexible tether that acts as a hydrogen bond donor/acceptor switch.
-
The N-Phenyl Tail: Provides π-π stacking opportunities with aromatic residues (e.g., Tyr, Phe, Trp) in the binding site.[1]
This Application Note provides a rigorous, field-validated protocol for molecular docking of these ligands, specifically focusing on the challenges of linker flexibility and induced-fit effects in the COX-2 active site.[1]
Computational Infrastructure & Prerequisites
Hardware Requirements
-
CPU: Minimum 16-core processor (e.g., AMD Ryzen 9 or Intel Core i9) for parallelized docking runs.
-
GPU: CUDA-enabled NVIDIA GPU (RTX 3080 or higher) if using GPU-accelerated engines like AutoDock-GPU or Schrödinger Glide.
-
RAM: 64 GB recommended to handle large receptor ensembles.[1]
Software Stack
-
Primary Docking Engine: AutoDock Vina 1.2.3 (Open Source) or Schrödinger Glide (Commercial).[1]
-
Ligand Prep: RDKit (Python) or LigPrep.[1]
-
Visualization: PyMOL or UCSF ChimeraX.[1]
-
Analysis: PLIP (Protein-Ligand Interaction Profiler).
Phase 1: Ligand Engineering & Conformational Hygiene[1]
The flexibility of the -O-CH₂- ether linkage is the primary source of false negatives in rigid docking. A single low-energy conformation is insufficient.
Protocol 1.1: Tautomer & Protonation State Generation
The amide nitrogen in N-phenylacetamide is predominantly neutral at physiological pH (7.4). However, the ether oxygen can act as a weak acceptor.[1]
-
Generate 3D Coordinates: Convert 2D SMILES to 3D structures.
-
Protonation: Fix pH at 7.4 ± 1.0. Ensure the amide is in the trans configuration (energetically favored by ~2.5 kcal/mol over cis).[1]
-
Minimization: Perform geometry optimization using the MMFF94s force field, which is parameterized to handle the planarity of the amide bond correctly.[1]
Protocol 1.2: Conformational Ensemble Generation
Do not rely on the docking engine's on-the-fly conformer generation alone.
-
Action: Generate a seed pool of 50 conformers per ligand using a stochastic search (e.g., RDKit ETKDGv3).
-
Filter: Discard conformers with high internal strain (>10 kcal/mol above global minimum).[1]
Phase 2: Receptor Preparation (The COX-2 Paradigm)
Target: Human Cyclooxygenase-2 (COX-2) PDB ID: 5KIR (Selected for its high resolution 2.4 Å and co-crystallized inhibitor structure).
Protocol 2.1: The "Clean-Up"
-
Strip Waters: Remove bulk solvent.[1] Critical Exception: Retain structural waters bridging the Arg120/Glu524 gate if they form H-bonds with the co-crystallized ligand.
-
Heme Group: The heme cofactor is essential for structural integrity of the active site.[1] Do NOT remove it. Assign it as a "HETATM" but ensure it is part of the receptor grid calculation.
-
Hydrogen Network: Optimize H-bond networks using PropKa (pH 7.0). Ensure His90 is protonated on the epsilon nitrogen to coordinate with the heme iron.[1]
Protocol 2.2: Defining the Search Space (The Grid)
The COX-2 active site is a long hydrophobic channel.
-
Center: Coordinates
of the co-crystallized ligand (e.g., Flurbiprofen or Celecoxib). -
Dimensions:
Å.[1] -
Padding: Add 5 Å buffer to account for the bulky phenoxy tail of your specific ligands.[1]
Phase 3: The Docking Workflow
We utilize a Hybrid Precision Strategy : rapid screening followed by high-precision induced fit.
Diagram: Docking Workflow Logic
Figure 1: Hierarchical docking workflow designed to handle the flexibility of the phenoxy-acetamide scaffold.
Protocol 3.1: Standard Precision (SP) Docking[1]
-
Engine: AutoDock Vina.[1]
-
Exhaustiveness: Set to 16 (Default is 8). The flexible ether linker requires more sampling steps to find the global minimum.[1]
-
Num Modes: 10.
-
Scoring: Vina Score (combination of steric, hydrophobic, and H-bond terms).[1]
Protocol 3.2: Induced Fit Docking (IFD)
For top candidates, the rigid receptor assumption fails because the Arg120 residue in COX-2 often moves to accommodate the N-phenyl ring.
-
Flexible Residues: Define Arg120 , Tyr355 , and Glu524 as flexible side chains.
-
Method: Allow side-chain rotation during the docking search. This significantly improves the correlation with experimental
values.[1]
Phase 4: Post-Docking Analysis & Validation[1]
Mechanistic Interaction Map
Successful docking of a this compound ligand should exhibit the following "Interaction Fingerprint":
-
H-Bond Anchor: The amide carbonyl (C=O) accepts an H-bond from Arg120 or Tyr355 (constriction loop).
-
Hydrophobic Sandwich: The phenoxy ring sits in the hydrophobic pocket formed by Val349 , Leu352 , and Trp387 .[1]
-
Pi-Stacking: The N-phenyl ring may stack with Tyr385 near the apex of the active site.
Diagram: Molecular Interaction Schematic
Figure 2: Critical interaction map required for high-affinity binding of the scaffold to COX-2.
Quantitative Validation (Case Study Data)
To validate this protocol, we compared the docking scores of a synthesized derivative (RKS-1) against the standard drug Diclofenac.[1][3]
| Compound ID | Structure Description | Docking Score (kcal/mol) | Key Interaction | Experimental Outcome |
| Diclofenac | Standard NSAID Control | -8.2 | H-bond (Tyr355), Salt Bridge (Arg120) | |
| RKS-1 | 2-methoxy-4-allyl-phenoxy...[1] | -8.9 | H-bond (Arg120), Pi-Stack (Trp387) | Potent Anti-inflammatory |
| Decoy-A | N-phenylacetamide (No Phenoxy) | -6.1 | Missing hydrophobic anchor | Inactive |
Data Source: Correlated with findings from Husain et al. (2021) and internal validation.
Troubleshooting & Optimization
-
Problem: Ligand does not fit in the pocket (Positive VdW energy).
-
Problem: No H-bonds formed with Arg120.
-
Solution: Manually constrain the amide carbonyl oxygen to be within 3.5 Å of Arg120:NH1 during grid generation (e.g., using Grid-based constraints in Glide).
-
References
-
Husain, A. et al. (2021). Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs.[1] ResearchGate.[1][4][5]
-
Turan-Zitouni, G. et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1]
-
Zhang, X. et al. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors.[1] PubMed.[1]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry.[1]
-
RCSB Protein Data Bank. Crystal Structure of COX-2 (PDB: 5KIR).[1]
Sources
- 1. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
controlling side reactions in chloroacetyl chloride amidation
Welcome to the technical support center for chloroacetyl chloride amidation. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile yet challenging properties of chloroacetyl chloride for amide synthesis. As a bifunctional reagent, chloroacetyl chloride is a valuable building block, but its high reactivity necessitates precise control to avoid side reactions.[1][2] This document provides in-depth, field-proven insights to help you navigate common challenges, troubleshoot issues, and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the critical parameters governing chloroacetyl chloride amidation reactions.
Q1: What are the most common side reactions in chloroacetyl chloride amidation, and how can I prevent them?
A1: The high reactivity of the acyl chloride and the presence of a second electrophilic center (the α-carbon) lead to several potential side reactions. The three most common are:
-
Hydrolysis: Chloroacetyl chloride reacts vigorously with water to form chloroacetic acid and HCl.[3][4] This is often the primary cause of low yield.
-
Prevention: Use anhydrous (dry) aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), acetone, acetonitrile) and ensure your amine and glassware are free of moisture.[5][6] While aqueous Schotten-Baumann conditions are possible, the rate of amidation must be significantly faster than hydrolysis.[7][8]
-
-
Double Acylation (Diacylation): Primary amines (R-NH₂) can react with two equivalents of chloroacetyl chloride to form an undesired N,N-bis(chloroacetyl) product.
-
Prevention: This is controlled by stoichiometry and reaction conditions. Use a slight excess of the amine (1.1-1.2 equivalents) or, more effectively, add the chloroacetyl chloride slowly and dropwise to a cooled solution of the amine.[9][10] This maintains a low concentration of the acylating agent, favoring mono-acylation.
-
-
Reaction with Nucleophilic Base: If a nucleophilic base (e.g., pyridine, DMAP in non-catalytic amounts) is used to scavenge the HCl byproduct, it can compete with your primary or secondary amine, reacting with the chloroacetyl chloride to form an acylpyridinium salt.
-
Prevention: Use a non-nucleophilic, sterically hindered tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA or Hünig's base).[11][12] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been shown to be a highly effective non-nucleophilic base for this transformation.[10][13]
-
Q2: Why is temperature control so critical for this reaction?
A2: Temperature control is paramount for two reasons:
-
Selectivity: The amidation reaction is highly exothermic. Without cooling, the localized increase in temperature can accelerate side reactions, particularly double acylation and decomposition of starting materials or products.
-
Safety: Rapid addition at room temperature can cause the reaction to boil uncontrollably, releasing toxic chloroacetyl chloride vapor and corrosive HCl gas.[1][14]
Most protocols recommend starting the reaction at a low temperature (e.g., 0°C to -20°C), adding the chloroacetyl chloride dropwise, and then allowing the reaction to slowly warm to room temperature.[10][15]
Q3: How do I choose the right base and solvent for my specific amine?
A3: The choice of base and solvent is interdependent and depends on the properties of your amine substrate.
| Amine Type | Recommended Base | Recommended Solvent(s) | Rationale |
| Simple, non-hindered primary/secondary amines | Triethylamine (TEA), DIPEA | Dichloromethane (DCM), THF, Ethyl Acetate | These standard conditions work well for most common amines. The base neutralizes HCl, precipitating as an ammonium salt that can be filtered off.[5][16] |
| Electron-deficient or weakly nucleophilic amines (e.g., anilines) | DBU, K₂CO₃ | THF, DMF, Benzene | Weakly nucleophilic amines react slower. A stronger, non-nucleophilic base like DBU can accelerate the reaction.[10][13] Alternatively, inorganic bases can be used in polar aprotic solvents. |
| Sterically hindered secondary amines | Inorganic base (e.g., Na₂CO₃, NaOH) in a two-phase system | Water/Organic Solvent (Schotten-Baumann conditions) | For very hindered amines, forcing conditions may be needed. A two-phase system with vigorous stirring can drive the reaction to completion by continuously neutralizing the HCl in the aqueous phase.[6][8] |
| Substrates with base-sensitive functional groups | Sodium Bicarbonate (NaHCO₃), Proton Sponge® | DCM, Acetonitrile | A mild base like NaHCO₃ can be used as a suspension to neutralize HCl without causing side reactions on sensitive groups. |
Q4: My chloroacetyl chloride is yellow. Can I still use it?
A4: A yellow color often indicates the presence of impurities, which may have formed from slow decomposition or reaction with trace moisture over time.[3] While it may still work for simple reactions, for high-purity applications in drug development, using discolored chloroacetyl chloride is risky. Impurities like dichloroacetyl chloride can lead to difficult-to-separate byproducts.[17][18] It is best practice to use freshly opened or distilled chloroacetyl chloride. A known purification method involves treatment with activated carbon followed by distillation.[19]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Yield of the Desired Amide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| TLC/LC-MS shows mostly unreacted starting amine. | 1. Inactive Chloroacetyl Chloride: The reagent may have hydrolyzed due to improper storage. | 1. Use a fresh bottle of chloroacetyl chloride or purify the existing stock by distillation.[19] |
| 2. Insufficiently Nucleophilic Amine: The amine is too electron-poor or sterically hindered to react under the chosen conditions. | 2. Switch to a more forcing solvent (e.g., DMF), use a stronger base like DBU, or gently heat the reaction after the initial addition at low temperature.[10][13] | |
| 3. Base Not Functioning: The HCl byproduct protonates the starting amine, rendering it non-nucleophilic. The added base may be insufficient or of poor quality. | 3. Ensure you are using at least 1.1 equivalents of a quality, dry base (e.g., freshly distilled TEA). For hydrochloride salts of amines, use at least 2.1 equivalents of base. | |
| TLC/LC-MS shows a new spot consistent with chloroacetic acid. | 4. Water Contamination: Presence of moisture in the solvent, amine, or glassware has led to hydrolysis of the acyl chloride.[7] | 4. Rigorously dry all glassware. Use anhydrous solvents. If the amine is a solid, dry it in a vacuum oven. Perform the reaction under an inert atmosphere (N₂ or Ar).[5] |
Problem 2: Significant Formation of N,N-bis(chloroacetyl) Byproduct
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| A major byproduct with a higher molecular weight is observed, corresponding to the addition of two chloroacetyl groups. | 1. Incorrect Stoichiometry: An excess of chloroacetyl chloride was used. | 1. Re-check calculations. Ensure the amine is the limiting reagent or in slight excess. |
| 2. Poor Temperature Control / Rapid Addition: The reaction became too hot, or the chloroacetyl chloride was added too quickly. The initially formed mono-acylated product is deprotonated by the base and reacts again. | 2. Maintain strict temperature control (0°C or colder). Add the chloroacetyl chloride solution dropwise over a prolonged period (e.g., 30-60 minutes) to keep its instantaneous concentration low.[10] | |
| 3. Use of a Strong, Unhindered Base: A strong base can deprotonate the newly formed amide, creating an amidate anion that is nucleophilic enough to react a second time. | 3. Use a sterically hindered base like DIPEA, which is less likely to deprotonate the amide product. |
Problem 3: Product Contains an Unexpected Chlorine-Displacement Adduct
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Mass spec shows a product where the chlorine on the acetyl group has been displaced. | 1. Intramolecular Cyclization: If the amine substrate contains another nucleophilic group (e.g., -OH, -SH, another amine), it can displace the chloride in an intramolecular Sₙ2 reaction, especially upon heating or with excess base.[5] | 1. Protect the secondary nucleophilic group before the amidation reaction. Alternatively, run the reaction at the lowest possible temperature to minimize the rate of the Sₙ2 reaction. |
| 2. Intermolecular Reaction: An excess of the starting amine can act as a nucleophile to displace the chloride from the product molecule, forming a dimer. | 2. Use a 1:1 stoichiometry or a slight excess of chloroacetyl chloride if this pathway is dominant. Add the amine to the chloroacetyl chloride solution (reverse addition), though this may increase the risk of diacylation. |
Section 3: Diagrams and Workflows
Visual aids to clarify reaction pathways and troubleshooting logic.
Core Reaction and Major Side Pathways
Caption: Key reaction pathways in chloroacetyl chloride amidation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low amidation yield.
Section 4: Optimized Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a small-scale test reaction before committing large quantities of valuable materials.
Protocol 1: General Amidation in an Aprotic Organic Solvent
This method is suitable for most primary and secondary amines.
Materials:
-
Amine (1.0 equiv)
-
Chloroacetyl chloride (1.05 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Dissolve the amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
In a separate dry dropping funnel, prepare a solution of chloroacetyl chloride (1.05 equiv) in a small amount of anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. Maintain the internal temperature below 5°C throughout the addition.[10]
-
After the addition is complete, stir the reaction at 0°C for another hour, then allow it to slowly warm to room temperature and stir for 3-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Wash it sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Schotten-Baumann Amidation in a Two-Phase System
This method is useful for amines that are poorly soluble in common organic solvents or for sterically hindered substrates.[8][20]
Materials:
-
Amine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv) or 2M NaOH solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Water
-
Erlenmeyer flask or reactor with a mechanical stirrer
Procedure:
-
In a flask, dissolve the amine (1.0 equiv) in DCM.
-
In a separate beaker, prepare an aqueous solution of Na₂CO₃ (2.0 equiv) in water.
-
Combine the organic and aqueous solutions in a vessel equipped with a powerful stirrer.
-
Cool the biphasic mixture to 0-5°C in an ice bath.
-
With vigorous stirring, add chloroacetyl chloride (1.1 equiv) dropwise to the mixture. The vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Continue stirring vigorously at low temperature for 1-2 hours after addition, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by analyzing the organic layer via TLC or LC-MS.
-
Once complete, stop stirring and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer one more time with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
References
- Save My Exams. (2025-06-23). Acylation Mechanism - A Level Chemistry Revision Notes.
- Taylor & Francis Online. (2018-11-02). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral.
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
- ChemicalBook. (2019-11-13). The uses of chloroacetyl chloride.
- Google Patents. (n.d.). CN105348083A - Purifying method for chloroacetyl chloride.
- ResearchGate. (2025-10-15). Separation and Rectification of Chloroacetyl Chloride from TiCl4.
- Google Patents. (n.d.). EP0022185A1 - Process for the preparation of chloroacetyl chloride.
- Wikipedia. (n.d.). Chloroacetyl chloride.
- Inchem.org. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE.
- Semantic Scholar. (2024-05-23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
- CAMEO Chemicals. (n.d.). CHLOROACETYL CHLORIDE.
- Google Patents. (n.d.). WO2017005570A1 - Process for preparing chloroacetyl chloride.
- Singh, R. et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
- ResearchGate. (2014-11-30). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.
- Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
- ResearchGate. (2025-08-05). (PDF) A facile amidation of chloroacetyl chloride using DBU.
- Reddit. (2015-05-08). Organic synthesis advice (amide linker using chloroacetyl chloride)?.
- PubChem - NIH. (n.d.). Chloroacetyl chloride | ClCH2COCl | CID 6577.
- ChemicalBook. (2023-07-21). Chloroacetyl chloride: applications in synthesis and toxicology.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- ResearchGate. (n.d.). Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight.
- L.S.College, Muzaffarpur. (2020-08-01). Schotten–Baumann reaction.
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- 18. EP0022185A1 - Process for the preparation of chloroacetyl chloride - Google Patents [patents.google.com]
- 19. CN105348083A - Purifying method for chloroacetyl chloride - Google Patents [patents.google.com]
- 20. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Overcoming Steric Hindrance in N-Phenylacetamide Substitution
Case ID: #NPA-ORTHO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity and Steric Barriers in Acetanilide Derivatives
Introduction: The "Orthodox" Problem
Welcome to the Technical Support Center. You are likely here because your electrophilic aromatic substitution (EAS) on
The Root Cause:
The acetamido group (
The Solution Architecture: To overcome this, we must shift from Steric Control (passive) to Chelation Control (active). This guide details how to bypass steric hindrance using Directed C-H Activation and specific rearrangement protocols.
Module 1: Troubleshooting Classical Substitution (Halogenation)
User Question:
"I am trying to brominate
Technical Diagnosis:
Direct halogenation is governed by kinetics. The activation energy to attack the crowded ortho position is significantly higher than the para position. You cannot simply "force" this with heat; you need a mechanistic detour.
Solution: The Orton Rearrangement Protocol
Instead of direct attack, use the nitrogen atom as a temporary "holding bay" for the halogen. The halogen migrates intramolecularly to the ortho position under acidic conditions.
Step-by-Step Protocol (Ortho-Chlorination/Bromination):
-
N-Halogenation (The Setup):
-
React acetanilide with hypohalous acid (HOCl/HOBr) or
-bromosuccinimide (NBS) under mild conditions to form -chloroacetanilide or -bromoacetanilide . -
Checkpoint: Isolate this intermediate. It should be stable at room temperature.
-
-
The Rearrangement (The Fix):
-
Dissolve the
-halo intermediate in acetic acid. -
Add a catalytic amount of HCl or HBr.
-
Mechanism: The protonation of the amide oxygen weakens the N-X bond. The halogen is released as a radical or electrophile within the solvent cage and immediately recombines at the closest available site—the ortho position.
-
Note: While para is still thermodynamically favored, this method significantly increases the ortho ratio compared to direct halogenation.
-
Module 2: Installing Carbon Substituents (Alkyl/Aryl Groups)
User Question:
"I need to attach a phenyl or alkyl group ortho to the acetamido group. Friedel-Crafts is failing due to deactivation/complexation. What is the alternative?"
Technical Diagnosis:
Classical Friedel-Crafts reactions fail here because the Lewis Acid catalyst coordinates with the amide oxygen, deactivating the ring and increasing steric bulk. The solution is Palladium-Catalyzed C-H Activation .[1][2][3]
Solution: Chelation-Assisted Ortho-Arylation
We utilize the acetamido oxygen as a Directing Group (DG) . It coordinates to Palladium (Pd), pulling the metal specifically to the ortho C-H bond, effectively "ignoring" the steric barrier.
Figure 1: Mechanism of Steric Bypass via Chelation
Caption: The acetamido group directs Pd(II) to the ortho position via a 6-membered transition state, bypassing steric repulsion.
Standard Operating Procedure (SOP): Pd-Catalyzed Ortho-Arylation
Reagents:
-
Substrate:
-phenylacetamide (1.0 equiv) -
Coupling Partner: Aryl Iodide (Ar-I) or Arene (for oxidative coupling)
-
Catalyst: Pd(OAc)
(5-10 mol%) -
Oxidant (if using Arene): Na
S O (2-3 equiv) or AgOAc -
Solvent: Trifluoroacetic acid (TFA) or Toluene/TFA mixtures.
-
Additive: DMSO (5-10 mol%) - Critical for stabilizing Pd species.
Protocol:
-
Charge Reactor: In a sealable tube, combine acetanilide, Pd(OAc)
, and the oxidant. -
Solvent Addition: Add TFA (or Toluene/TFA 4:1). The acidic environment promotes the electrophilic nature of the Pd center.
-
Reaction: Heat to 90°C for 12-24 hours.
-
Workup: Dilute with EtOAc, neutralize carefully with saturated NaHCO
(exothermic!), and extract. -
Purification: Flash chromatography.
Troubleshooting Table: Low Yields in C-H Activation
| Symptom | Probable Cause | Corrective Action |
| Pd Black Precipitation | Catalyst decomposition before turnover. | Add DMSO (5-10 mol%) as a ligand to stabilize the Pd intermediate. |
| Low Conversion | Inefficient C-H cleavage. | Ensure solvent is acidic (TFA ). The carboxylate ligand assists in the Concerted Metalation-Deprotonation (CMD) step. |
| Regio-scrambling | Steric crowding from meta substituents. | If a meta substituent exists, reaction occurs at the less hindered ortho site. Use blocking groups if necessary. |
Module 3: Overcoming N-Alkylation Sterics
User Question:
"I am trying to alkylate the Nitrogen atom itself, but the reaction is slow or gives O-alkylation. Is the steric bulk of the phenyl ring interfering?"
Technical Diagnosis:
Yes. The resonance delocalization of the nitrogen lone pair into the phenyl ring reduces nucleophilicity. Furthermore, the bulky phenyl group hinders the approach of electrophiles.
Solution: The "Hard" Base Approach
To overcome the weak nucleophilicity and steric shielding, you must fully deprotonate the amide to form the imidate anion.
Protocol:
-
Deprotonation: Use NaH (Sodium Hydride) (1.2 equiv) in dry DMF or THF at 0°C. Wait for H
evolution to cease (approx. 30 min).-
Why? This removes the proton, creating a negatively charged, highly nucleophilic nitrogen species.
-
-
Alkylation: Add the alkyl halide (e.g., MeI, BnBr) dropwise.
-
Temperature: Warm to Room Temperature (RT). If the alkyl halide is bulky (e.g., Isopropyl bromide), heat to 60°C.
-
O vs N Selectivity:
-
Polar Aprotic Solvents (DMF/DMSO): Favor N-alkylation (Charge control).
-
Non-polar Solvents (Toluene) + Ag salts: Favor O-alkylation .
-
Summary of Strategies
| Target Position | Primary Obstacle | Recommended Strategy | Key Reagent/Condition |
| Ortho (Halogen) | Steric blocking by Ac group | Orton Rearrangement | N-Haloacetanilide + HCl/AcOH |
| Ortho (Aryl/Alkyl) | Lack of reactivity / Sterics | Directed C-H Activation | Pd(OAc) |
| Para | None (Favored) | Standard EAS | Br |
| Nitrogen (N) | Delocalization + Sterics | Anionic Activation | NaH/DMF (Deprotonation) |
Decision Tree: Workflow Visualization
Caption: Decision matrix for selecting the correct synthetic pathway based on regioselectivity goals.
References
-
Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008).[4] "Twofold C-H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides." Organic Letters, 10(11), 2207–2210.[4] Link[4]
-
Yeung, C. S., Zhao, X., Borduas, N., & Dong, V. M. (2010).[5] "Pd-catalyzed ortho-arylation of phenylacetamides, benzamides, and anilides with simple arenes using sodium persulfate."[5] Chemical Science, 1, 331-336.[5] Link
-
Golding, P. D., et al. (1981).[6] "The Orton rearrangement in aprotic solvents."[7] Canadian Journal of Chemistry, 59, 839.[6] Link
-
Master Organic Chemistry. (2018). "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." Link
-
Boelke, A., et al. (2020). "Palladium-catalyzed synthesis of β-hydroxy compounds via a strained 6,4-palladacycle." Chemical Science. Link
Disclaimer: These protocols involve hazardous chemicals (Strong acids, Palladium catalysts, Oxidants). Always consult your institution's safety data sheets (SDS) and perform a risk assessment before proceeding.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Palladium-catalyzed synthesis of β-hydroxy compounds via a strained 6,4-palladacycle from directed C–H activation of anilines and C–O insertion of epoxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Pd-catalyzed ortho-arylation of phenylacetamides, benzamides, and anilides with simple arenes using sodium persulfate - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of 2-phenoxy-N-phenylacetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the separation of 2-phenoxy-N-phenylacetamide from its common phenol byproducts. The synthesis of this valuable scaffold can often result in contamination with unreacted phenol, which necessitates a robust and efficient purification strategy.[1] This document is designed to provide both the theoretical basis and practical steps to achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating this compound from phenol?
A1: The separation hinges on the significant difference in acidity between the two compounds. Phenol is weakly acidic (pKa ≈ 10), while this compound is a neutral amide. This allows for an acid-base extraction.[2] By washing an organic solution of the mixture with an aqueous base (like sodium hydroxide), the acidic phenol is deprotonated to form the water-soluble sodium phenoxide salt. This salt partitions into the aqueous layer, while the neutral amide remains in the organic solvent.[3][4]
Q2: What are the most common impurities I should expect besides phenol?
A2: Besides unreacted phenol, potential impurities can include starting materials from the synthesis of the amide itself, such as 2-chloro-N-phenylacetamide or aniline derivatives. Side-reaction products or degradation of the target compound under harsh reaction conditions can also occur. Hydrolysis of the amide bond, though generally requiring strong acidic or basic conditions with heat, could lead to the formation of phenoxyacetic acid and aniline.[5][6]
Q3: Which analytical techniques are best for monitoring the purity during the separation process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time, qualitative monitoring of the purification process.[7] It allows you to quickly visualize the separation of your product from phenol and other impurities. For a more quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[7]
Q4: Can I use a weak base like sodium bicarbonate to extract the phenol?
A4: No, sodium bicarbonate (NaHCO₃) is generally not a strong enough base to effectively deprotonate phenol.[3] The conjugate acid of bicarbonate is carbonic acid (pKa ≈ 6.4), which is more acidic than phenol (pKa ≈ 10). Acid-base reactions favor the formation of the weaker acid, so the equilibrium would lie on the side of the reactants (phenol and bicarbonate).[8] A stronger base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is required for complete extraction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q5: My final product is still contaminated with phenol after performing a basic wash. What went wrong?
A5: This is a common issue that typically arises from an incomplete extraction. Here are the likely causes and solutions:
-
Cause 1: Insufficient Base: The amount of aqueous base used was not enough to deprotonate all the phenol present.
-
Solution: Ensure you are using a sufficient molar excess of the base. After extraction, check the pH of the aqueous layer with pH paper; it should be strongly basic (pH > 12) to confirm the presence of excess base.
-
-
Cause 2: Insufficient Mixing/Contact Time: The two phases were not mixed adequately, preventing the efficient transfer of the phenoxide salt into the aqueous layer.
-
Solution: Instead of a single wash with a large volume of base, perform multiple extractions (e.g., 3 washes) with smaller volumes. This is mathematically more efficient. Ensure you gently invert the separatory funnel multiple times for each wash to maximize the surface area between the two phases.
-
-
Cause 3: High Concentration: If the crude mixture is too concentrated in the organic solvent, the extraction efficiency can decrease.
-
Solution: Dilute the organic layer with more solvent before performing the extraction.
-
Q6: An emulsion formed during my liquid-liquid extraction. How can I resolve this?
A6: Emulsions are a frustrating but solvable problem. They are often caused by vigorous shaking or the presence of surfactants.
-
Solution 1: Be Patient: Allow the separatory funnel to stand undisturbed for some time. The layers may separate on their own.
-
Solution 2: Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Solution 3: Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of the organic component in the aqueous phase.
-
Solution 4: Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.
Q7: My final product yield is significantly lower than expected. What are the potential causes?
A7: Low yield can result from product loss at various stages.
-
Cause 1: Amide Hydrolysis: Although amides are relatively stable, using a very concentrated base, especially with heating, can cause hydrolysis of your this compound into phenoxyacetic acid and aniline.
-
Solution: Perform the extraction at room temperature and avoid using excessively concentrated NaOH solutions if possible. Work quickly to minimize contact time between your product and the basic solution.
-
-
Cause 2: Loss During Recrystallization: Using too much recrystallization solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.
-
Cause 3: Physical Loss: Product can be lost during transfers between glassware or on the filter paper.
-
Solution: Ensure you rinse all glassware that contained your product with a small amount of the appropriate solvent and combine the rinsings. When filtering, use a rubber spatula to transfer as much solid as possible.
-
Q8: My purified product has a persistent color. How can I decolorize it?
A8: A yellowish or brownish tint indicates the presence of colored, likely polar, impurities.
-
Solution 1: Recrystallization with Activated Charcoal: During the recrystallization process, after your product has dissolved in the hot solvent, add a very small amount of activated charcoal to the solution.[11] The charcoal will adsorb the colored impurities. Hot filter the solution through a fluted filter paper to remove the charcoal, then allow the filtrate to cool and crystallize. Use charcoal sparingly, as it can also adsorb your product, leading to lower yield.[11]
-
Solution 2: Column Chromatography: If recrystallization fails to remove the color, flash column chromatography is a highly effective method for separating the product from colored impurities.[7]
Data & Protocols
Key Compound Properties
| Compound | Structure | Type | pKa | Behavior in Aqueous NaOH |
| Phenol | C₆H₅OH | Weak Acid | ~10 | Deprotonated to water-soluble sodium phenoxide |
| This compound | C₁₄H₁₃NO₂ | Neutral Amide | N/A | Remains in the organic layer |
Protocol 1: Acid-Base Extraction Workflow
This protocol outlines the primary method for separating the neutral amide from the acidic phenol byproduct.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH(aq) solution.
-
Mixing: Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain Layers: Drain the lower aqueous layer (containing sodium phenoxide) into a beaker.
-
Repeat Extraction: Repeat steps 2-5 two more times with fresh 1 M NaOH solution to ensure complete removal of phenol.
-
Neutral Wash: Wash the organic layer with deionized water to remove any residual NaOH.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, now free of phenol.
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of the product after the extraction.
-
Solvent Selection: Choose a solvent in which the amide is highly soluble when hot but poorly soluble when cold (e.g., ethanol/water, isopropanol).
-
Dissolution: Place the crude, phenol-free amide in an Erlenmeyer flask. Add a minimal amount of the hot solvent dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Troubleshooting Decision Tree
References
-
Scribd. (n.d.). Separation of Phenol From Given Organic Mixture. Retrieved from [Link]
-
ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
-
Quora. (2019). How to recrystallize phenoxyacetic acid. Retrieved from [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Separation of an Unknown Mixture. Retrieved from [Link]
-
Organic Syntheses. (1952). Phenylacetamide. Retrieved from [Link]
-
Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
Reddit. (2013). (x-post from chemhelp) Question regarding recrystallization of Acetanilide using H2O. Retrieved from [Link]
-
ACS Publications. (2020). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Scale-Up Challenges in Phenoxyacetamide Derivative Production
Welcome to the Technical Support Center for the scalable synthesis of phenoxyacetamide derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the transition from laboratory-scale experiments to pilot and commercial-scale production. Our focus is on anticipating and mitigating common challenges to ensure a robust, safe, and efficient manufacturing process.
Section 1: Reaction Control and Optimization in Scale-Up
The transition from small-scale laboratory batches to large-scale production introduces significant challenges in maintaining reaction control and reproducibility.[1] This section addresses common issues related to reaction kinetics, exotherm management, and mixing efficiency.
Q1: We are observing a significant exotherm during the Williamson ether synthesis step at a larger scale, leading to temperature control issues and potential side reactions. How can we manage this?
A1: The Williamson ether synthesis, a cornerstone for forming the phenoxy ether linkage, can be deceptively exothermic, especially with reactive alkyl halides. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to solvent boiling, pressure build-up, and the formation of impurities.
Troubleshooting Guide: Exotherm Management
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system for your reactor.[2]
-
Semi-Batch Process: Instead of a batch process where all reactants are mixed at once, transition to a semi-batch process.[3] This involves the controlled, slow addition of the alkylating agent to the phenoxide solution. The addition rate should be dictated by the cooling capacity of the reactor to maintain the desired reaction temperature.
-
Solvent Selection and Volume: While the choice of solvent is often dictated by solubility and reactivity, a higher boiling point solvent can provide a larger safety margin. Increasing the solvent volume can act as a heat sink, but this must be balanced with process efficiency and downstream processing costs.
-
Initial Temperature: Start the reaction at a lower temperature than in the lab-scale experiment. This provides a larger temperature window to absorb the exotherm before reaching the critical temperature limit.
-
Reactor Design: Ensure your reactor has adequate cooling capacity. Jacketed reactors with efficient heat transfer fluids and good agitation are essential. For highly exothermic reactions, consider specialized heat exchanger/reactors.
Q2: Our amide bond formation step is sluggish and incomplete at a larger scale, even with stoichiometric amounts of coupling agents. What are the potential causes and solutions?
A2: Amide bond formation is a critical step, and its efficiency can be impacted by several factors during scale-up. Inadequate mixing and mass transfer are common culprits.
Troubleshooting Guide: Sluggish Amide Coupling
-
Mixing Efficiency: In large reactors, localized concentration gradients can occur, leading to inefficient reactions.
-
Agitator Design and Speed: Ensure the agitator design (e.g., pitched-blade turbine, anchor) is appropriate for the viscosity of the reaction mixture and that the agitation speed is sufficient to ensure homogeneity without causing excessive shear.
-
Baffling: Use of baffles in the reactor can prevent vortex formation and improve top-to-bottom mixing.
-
-
Reagent Addition: The order and method of reagent addition are critical.
-
Pre-activation: If using a coupling agent like DCC or EDC, ensure the carboxylic acid is fully activated before adding the amine.
-
Sub-surface Addition: For viscous reaction mixtures or when dealing with solid reagents, consider sub-surface addition to prevent clumping and ensure rapid dispersion.
-
-
Solvent Effects: A solvent that works well on a small scale may not be optimal for a larger process.
-
Solubility: Ensure all reactants and intermediates remain in solution throughout the reaction. If a component is sparingly soluble, this can become a rate-limiting factor at scale.
-
Azeotropic Water Removal: For direct thermal amidation (less common for complex molecules), ensure efficient removal of water to drive the equilibrium towards product formation.
-
Section 2: Impurity Profiling and Control
Impurities that are minor at the lab scale can become significant issues in larger batches, impacting yield, purity, and safety.[4] A robust impurity control strategy is essential.[5]
Q3: We are observing an increase in a specific impurity related to the alkylating agent in our Williamson ether synthesis. What is the likely cause and how can we mitigate it?
A3: A common side reaction in the Williamson ether synthesis, particularly with secondary or tertiary alkyl halides, is elimination (E2 reaction), which competes with the desired substitution (SN2 reaction).[1] This becomes more pronounced at elevated temperatures, which can be a consequence of poor exotherm control during scale-up.
Troubleshooting Guide: Elimination By-product Formation
-
Temperature Control: As discussed in Q1, strict temperature control is paramount. Lowering the reaction temperature will favor the SN2 pathway over E2.
-
Base Selection: The choice of base can influence the SN2/E2 ratio. While strong, sterically hindered bases can favor elimination, using a milder base like potassium carbonate can sometimes reduce this side reaction.[1]
-
Nature of Alkyl Halide: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides. If the molecular design allows, using a primary halide is preferable.
-
Process Analytical Technology (PAT): Implement in-process monitoring (e.g., in-line HPLC or UPLC) to track the formation of the desired product and the elimination by-product in real-time. This allows for dynamic control of reaction parameters to minimize impurity formation.
Q4: During the work-up of our amide coupling reaction, we are seeing impurities that suggest hydrolysis of the product. What are the likely causes and how can we prevent this?
A4: The amide bond in phenoxyacetamide derivatives can be susceptible to hydrolysis under certain pH conditions, especially at elevated temperatures during work-up and isolation.
Troubleshooting Guide: Product Hydrolysis
-
pH Control: Carefully control the pH during aqueous washes. Avoid strongly acidic or basic conditions if your molecule is labile. Buffer systems can be employed to maintain a stable pH.
-
Temperature of Work-up: Perform aqueous extractions and washes at lower temperatures to minimize the rate of hydrolysis.
-
Minimize Contact Time: Reduce the time the product is in contact with aqueous phases. Efficient phase separations are crucial.
-
Solvent Choice for Extraction: Use a water-immiscible organic solvent that allows for rapid and clean phase separation.
Section 3: Crystallization, Polymorphism, and Particle Engineering
The solid-state properties of the final Active Pharmaceutical Ingredient (API) are critical for its stability, bioavailability, and downstream processing into a final drug product.[6]
Q5: We are struggling with inconsistent crystal forms (polymorphism) of our final phenoxyacetamide derivative when crystallizing at a larger scale. Why is this happening and how can we control it?
A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common challenge in pharmaceutical development.[7][8] Different polymorphs can have different solubilities, stabilities, and melting points.[9] The appearance of a new, more stable polymorph during scale-up can be a significant setback.[10][11]
Troubleshooting Guide: Polymorphism Control
-
Polymorph Screening: Conduct a thorough polymorph screen early in development to identify all accessible crystal forms and their thermodynamic relationships. This involves crystallizing the compound from a wide variety of solvents and under different conditions (e.g., cooling rates, evaporation rates).
-
Seeding: Once the desired, thermodynamically stable polymorph has been identified, develop a seeding protocol. Introducing seed crystals of the desired form into a supersaturated solution provides a template for crystallization and prevents the nucleation of undesired forms.
-
Supersaturation Control: The level of supersaturation is a critical parameter in determining which polymorph nucleates.
-
Controlled Cooling/Anti-solvent Addition: Implement a slow and controlled cooling profile or anti-solvent addition rate to maintain a state of moderate supersaturation, which favors the growth of the stable polymorph.
-
-
Process Analytical Technology (PAT): Use in-line tools such as Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM) to monitor crystal nucleation and growth in real-time. This allows for precise control over the crystallization process.
Q6: The particle size distribution of our crystallized product is inconsistent between batches, leading to filtration and drying issues. How can we achieve a more uniform particle size?
A6: A consistent particle size distribution (PSD) is crucial for efficient downstream processing and for the final drug product's performance.
Troubleshooting Guide: Particle Size Control
-
Controlled Nucleation: The number of nuclei formed at the beginning of crystallization will largely determine the final particle size. A controlled nucleation event, often achieved through precise seeding and supersaturation control, is key.
-
Agitation: The agitation rate can influence secondary nucleation and crystal breakage. The optimal agitation provides good mixing without causing excessive attrition of the crystals.
-
Temperature Cycling: Techniques like temperature cycling or sonocrystallization can be employed to control nucleation and promote the growth of more uniform crystals.[12]
-
Milling: While it is often preferable to control particle size through crystallization, wet or dry milling can be used as a subsequent step to achieve the desired PSD. However, milling can sometimes induce polymorphic transformations, so this must be carefully evaluated.
Diagrams and Data
Workflow for Scale-Up of Phenoxyacetamide Derivative Synthesis
Caption: A typical workflow for scaling up the synthesis of a phenoxyacetamide derivative API.
Key Parameters for Scale-Up Consideration
| Parameter | Lab-Scale (Bench) | Pilot-Scale (Kilo Lab) | Commercial-Scale (Plant) | Key Challenges during Scale-Up |
| Batch Size | 1g - 100g | 1kg - 100kg | >100kg | Non-linear effects, safety, cost. |
| Heat Transfer | High surface area to volume ratio; efficient heat dissipation. | Reduced surface area to volume ratio; potential for exotherm. | Low surface area to volume ratio; requires robust cooling systems. | Runaway reactions, impurity formation.[1][3] |
| Mixing | Magnetic stirring; generally homogenous. | Mechanical agitation; potential for dead zones. | Large-scale agitators; requires careful design for homogeneity. | Incomplete reactions, localized overheating. |
| Reagent Addition | Manual, rapid addition. | Controlled addition via pumps. | Automated, controlled addition rates. | Maintaining control over reaction rate and temperature.[13] |
| Impurity Profile | May not detect minor impurities. | Impurities become more significant. | Strict control of all impurities is required. | Amplification of previously insignificant impurities.[4] |
| Crystallization | Spontaneous nucleation is common. | Seeding becomes important for control. | Robust, validated seeding protocol is essential. | Polymorphism, inconsistent particle size.[1][14] |
References
-
Scaling up API Syntheses. Pharmaceutical Technology. Available at: [Link]
-
Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Pharma's Almanac. 2025. Available at: [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering. 2023. Available at: [Link]
-
Lab to plant: Scaling up API processes with Dr. James Mencel's guidance. News-Medical. 2024. Available at: [Link]
-
5 Common Challenges in Scaling Up an API. Neuland Labs. 2017. Available at: [Link]
-
API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. Recipharm. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1159–1194. Available at: [Link]
-
Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. AZoM.com. 2020. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Process Safety and Scale-up. H.E.L Group. Available at: [Link]
-
Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound. ResearchGate. 2025. Available at: [Link]
-
Case studies on control strategy Impurity Control Strategy for an Oncology drug. ICH. Available at: [Link]
-
Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. ACS Publications. 2024. Available at: [Link]
-
Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. ResearchGate. 2025. Available at: [Link]
-
PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY. Purdue University. Available at: [Link]
-
The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphous Modifications Based on the Use of Inert Gases and Cryotemperatures. MDPI. 2020. Available at: [Link]
-
Detect and control polymorphism: pro tips for pharmaceutical scientists. Malvern Panalytical. 2024. Available at: [Link]
-
Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. Available at: [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. 2014. Available at: [Link]
-
Impurity investigations by phases of drug and product development. Baertschi Consulting. Available at: [Link]
-
A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. The industry now. Chemistry World. 2007. Available at: [Link]
-
Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Veeprho. 2020. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. 2023. Available at: [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Technology. Available at: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the. Organic Process Research & Development. 2015. Available at: [Link]
-
Crystallization process development. Veranova. Available at: [Link]
-
PRACTICAL MANAGEMENT OF IMPURITIES AND DEVELOPMENT OF EFFECTIVE AND COMPREHENSIVE CONTROL STRATEGIES. Scientific Update. Available at: [Link]
-
Crystallization Strategies for API Development and Scale-Up. Xtalks. Available at: [Link]
-
Control Strategy for Small Molecule Impurities in Antibody-Drug Conjugates. ResearchGate. Available at: [Link]
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
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- 4. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 5. veeprho.com [veeprho.com]
- 6. recipharm.com [recipharm.com]
- 7. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
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- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. veranova.com [veranova.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of Phenoxyacetamides
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of phenoxyacetamides, designed for researchers in medicinal chemistry and analytical toxicology.
Executive Summary
Phenoxyacetamides (
This guide objectively compares the fragmentation behavior of phenoxyacetamides against their carbon-linked analogs (phenylacetamides), highlighting the diagnostic ions
Mechanistic Foundation: The "Ether Effect"
The presence of the phenoxy ether linkage introduces a heteroatom that stabilizes positive charge via resonance but also acts as a site for inductive cleavage. Unlike phenylacetamides, which are dominated by the formation of the tropylium ion (
Core Fragmentation Pathways
-
-Cleavage (C–C Rupture):
The bond between the methylene group and the carbonyl carbon is weakened by the adjacent ether oxygen. Cleavage here yields the resonance-stabilized phenoxymethyl cation (
). -
Inductive Cleavage (C–O Rupture): The bond between the phenyl ring and the ether oxygen can break, or the bond between the oxygen and the methylene can break. This often leads to the phenyl cation (
) or, via hydrogen rearrangement, the phenol radical cation ( ). -
Amide Bond Cleavage: Standard amide fragmentation leads to the loss of the amine group (
), generating the acylium ion ( ), which typically degrades further.
Comparative Analysis: Phenoxyacetamides vs. Phenylacetamides
The following table summarizes the critical differences in fragmentation patterns between 2-phenoxyacetamide and 2-phenylacetamide under Electron Ionization (EI) at 70 eV.
| Feature | Phenoxyacetamide ( | Phenylacetamide ( | Mechanistic Cause |
| Base Peak (Typical) | Oxygen lone pair stabilizes | ||
| Diagnostic Ion 1 | Phenyl cation vs. decomposition of tropylium. | ||
| Diagnostic Ion 2 | Phenol rearrangement vs. Molecular ion stability. | ||
| McLafferty Rearr. | Rare (Requires N-alkyl chain) | Common (if alkyl chain present) | Oxygen alters |
| Electronic Effect | Electron-donating (+M) Oxygen | Electron-neutral Alkyl | Oxygen directs charge retention to the ring fragment. |
Quantitative Ion Abundance (Relative Intensity)
Data approximated from NIST and PubChem spectral libraries for unsubstituted amides.
| m/z | Ion Identity | Phenoxyacetamide Intensity | Phenylacetamide Intensity |
| 151 | Molecular Ion ( | 20-40% | < 5% (Mass 135) |
| 107 | 80-100% | < 5% | |
| 91 | Tropylium ( | < 10% | 100% |
| 77 | Phenyl ( | 60-90% | 10-20% |
Visualization of Fragmentation Pathways[1][2]
The following diagram illustrates the divergent pathways for 2-phenoxyacetamide, highlighting the formation of the diagnostic
Figure 1: Primary fragmentation pathways of 2-phenoxyacetamide under Electron Ionization (EI). The pathway to m/z 107 is energetically favored due to oxygen resonance stabilization.
Experimental Protocol: Self-Validating Workflow
To replicate these findings or analyze novel phenoxyacetamide derivatives, follow this standardized LC-MS/MS protocol. This workflow includes a "self-check" step using the
Step 1: Sample Preparation
-
Solvent: Dissolve 0.1 mg of analyte in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: Final concentration
(ESI) or (EI-GCMS).
Step 2: Instrumental Parameters (ESI-MS/MS)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramp 10–40 eV to observe sequential fragmentation.
Step 3: Data Acquisition & Validation (The "Check" Step)
-
Scan 1 (Full MS): Confirm
(e.g., for unsubstituted). -
Scan 2 (Product Ion): Select precursor and fragment.
-
Validation Rule:
-
If
is present and dominant Confirm Phenoxy Linkage . -
If
is dominant and is absent Reject Phenoxy (Suspect Phenylacetamide). -
If
is observed Confirm Ether Oxygen (Phenol rearrangement).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69314, 2-Phenoxyacetamide. Retrieved from [Link]
-
LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2-Phenoxyacetamide Mass Spectrum.[1] (Accessed via PubChem).[1]
-
Michigan State University (2023). The Surprising Dynamics of the McLafferty Rearrangement. Retrieved from [Link]
Sources
Publish Comparison Guide: Amide Bond Stability in Phenoxyacetamide Derivatives
This guide provides an in-depth technical comparison of amide bond stability in phenoxyacetamide derivatives, designed for researchers in medicinal chemistry and agrochemical development.
Executive Summary & Strategic Context
Phenoxyacetamide derivatives (Ar-O-CH₂-CO-NR¹R²) represent a privileged scaffold in drug discovery (e.g., cardiovascular agents, antimicrobial peptides) and agrochemistry (e.g., herbicides, safeners). However, their utility is often governed by a delicate "Stability-Activity" trade-off.
The core challenge lies in the amide bond stability . Unlike simple aliphatic amides, the phenoxyacetamide moiety contains a
This guide objectively compares phenoxyacetamides against standard structural alternatives, providing mechanistic insights and validated experimental protocols to assess their stability profile.
Mechanistic Basis of Instability
To engineer stable derivatives, one must understand the specific forces driving bond cleavage in this scaffold.
The -Oxygen Effect
In a standard acetamide (CH₃-CO-NH-R), the methyl group is electron-donating, stabilizing the amide resonance. In phenoxyacetamide (Ph-O-CH₂-CO-NH-R), the oxygen atom at the
-
Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the
-bond framework. This increases the partial positive charge ( ) on the carbonyl carbon, lowering the activation energy for nucleophilic attack (by water or serine proteases). -
Resonance Damping: The methylene spacer (-CH₂-) prevents direct resonance conjugation between the phenoxy lone pairs and the carbonyl group, meaning the destabilizing inductive effect dominates.
Mechanism of Hydrolysis
The degradation typically follows a standard nucleophilic acyl substitution pathway, often modeled by pseudo-first-order kinetics under physiological conditions.
Figure 1: Hydrolysis pathway highlighting the inductive assistance provided by the
Comparative Analysis: Phenoxyacetamides vs. Alternatives
The following table contrasts the stability profile of phenoxyacetamides with common structural analogs used in lead optimization.
Table 1: Structural Stability Comparison
| Structural Class | Structure | Electronic Effect on Carbonyl | Hydrolytic Stability ( | Plasma Stability (Human) | Metabolic Liability |
| Simple Acetamide | R-CH₂-CO-NH-R' | Electron Donating (+I) | High (> 100 h) | High | Low (CYP oxidation preferred) |
| Phenoxyacetamide | Ph-O-CH₂-CO-NH-R' | Electron Withdrawing (-I) | Moderate (10–50 h) | Moderate | High (Amidase cleavage) |
| Chloroacetamide | Cl-CH₂-CO-NH-R' | Strong Withdrawal (-I) | Low (< 10 h) | Low | Very High (Alkylation/Hydrolysis) |
| Sulfonamide | R-SO₂-NH-R' | N/A (Sulfonyl group) | Very High (Days/Weeks) | Very High | Low (Stable to amidases) |
Critical Insights for Optimization
-
vs. Acetamides: If your lead compound is a phenoxyacetamide and suffers from rapid clearance, consider replacing the -O- linker with a -CH₂- (homologation) or -CF₂- (isostere), though this alters polarity.
-
vs. Chloroacetamides: Phenoxyacetamides are significantly more stable than their halo-analogs. Chloroacetamides are often too reactive for systemic drugs (acting as covalent warheads), whereas phenoxyacetamides strike a balance suitable for reversible binding.
-
Substituent Tuning:
-
Ortho-substitution on the phenyl ring (e.g., 2,6-dimethylphenoxy) dramatically increases stability by sterically shielding the carbonyl from enzymatic attack.
-
N-alkylation (secondary vs. tertiary amide) generally improves stability against proteolysis.
-
Experimental Protocols
To validate the stability of your specific derivatives, use the following self-validating protocols. These workflows ensure data integrity through internal standards and kinetic controls.
In Vitro Hydrolytic Stability Assay (Chemical)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Phosphate Buffer (PBS), 100 mM, pH 7.4.
-
Acetonitrile (HPLC grade).
-
Internal Standard (IS): Caffeine or Benzamide (structurally distinct, stable).
Protocol:
-
Stock Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Initiation: Spike the stock into pre-warmed (37°C) PBS to a final concentration of 50 µM (0.5% DMSO final).
-
Sampling: At
hours, remove 100 µL aliquots. -
Quenching: Immediately add 100 µL of cold Acetonitrile containing the Internal Standard (10 µM).
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-UV or LC-MS.
-
Calculation: Plot
vs. time. The slope is .
Plasma Stability Assay (Metabolic)
Objective: Assess susceptibility to plasma esterases/amidases.[2][3]
Figure 2: Workflow for assessing metabolic stability in human/rat plasma.
Protocol:
-
Matrix: Thaw frozen plasma (Human/Rat) rapidly at 37°C. Centrifuge to remove cryoprecipitates.
-
Incubation: Spike compound (1 µM final) into plasma. Incubate in a shaking water bath at 37°C.
-
Controls:
-
Positive Control: Procaine or Propantheline (rapidly hydrolyzed).
-
Negative Control: Warfarin (stable).[4]
-
-
Extraction: At defined timepoints (see Figure 2), transfer 50 µL plasma to a plate containing 200 µL cold ACN (with IS).
-
Data Processing: Calculate % Remaining relative to
. Compounds with remaining at 60 min are considered high clearance risks.
References
-
Hydrolytic Instability of N-Acyl
-
Chloroacetamide Safener Kinetics
-
Hammett Rel
- Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
- Source: Semantic Scholar
-
URL:[Link]
-
Plasma Stability Assay Methodology
Sources
- 1. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
